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(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Documentation Hub

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  • Product: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
  • CAS: 1251419-92-7

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid in Targeted Covalent Inhibitors

Executive Summary The paradigm of kinase inhibitor design has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged target residence time, enhanced biochemical efficiency, and the ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of kinase inhibitor design has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged target residence time, enhanced biochemical efficiency, and the ability to overcome acquired resistance mutations. At the core of this strategy is the strategic selection of an electrophilic warhead. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly specialized, bifunctional synthon utilized in advanced drug discovery. It serves a dual purpose: providing a crotonamide-based Michael acceptor for irreversible binding to non-catalytic cysteine residues, and a 4-methylpiperazine moiety that acts as a pharmacokinetic solubilizing group and a kinetic modulator of the covalent reaction.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and synthetic workflows associated with this critical fragment, designed for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

The architecture of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is meticulously evolved to balance reactivity, stability, and solubility.

  • The Michael Acceptor (Crotonyl Core): The α,β -unsaturated carboxylic acid extends conjugation from the carbonyl group, creating a soft electrophilic β -carbon. When coupled to a kinase scaffold (forming an amide), this moiety is perfectly tuned to undergo a thiol-Michael addition with soft nucleophiles, specifically the thiolate anions of target cysteines (e.g., Cys797 in EGFR or Cys481 in BTK)[1].

  • The Solubilizing Tail (4-Methylpiperazine): Lipophilicity is a persistent challenge in the development of heterocyclic kinase inhibitors. The incorporation of the basic 4-methylpiperazine group dramatically reduces the LogP of the final drug candidate, enhancing aqueous solubility and oral bioavailability[2]. Furthermore, this group typically projects into the solvent-exposed region of the ATP-binding pocket, avoiding steric clashes with gatekeeper mutations (e.g., T790M in EGFR).

Quantitative Data Summary
PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C9H16N2O2-
Molecular Weight 184.24 g/mol Low molecular weight allows for fragment-based integration without violating Lipinski's rules.
Stereochemistry Trans (E)-isomerEssential for optimal spatial orientation and trajectory of the cysteine nucleophilic attack.
Calculated LogP ~ -0.6Highly hydrophilic; offsets the lipophilicity of fused aromatic kinase core scaffolds.
pKa (Predicted) ~ 8.5 (Distal Amine), ~ 4.0 (Acid)The distal tertiary amine is protonated at physiological pH (7.4), aiding in lysosomal trapping and solubility.

Mechanistic Role in Covalent Inhibition

The transition from a reversible binder to a TCI requires precise tuning of the warhead's electrophilicity. If a warhead is too reactive, it leads to off-target toxicity (reacting with off-target proteins or glutathione); if too stable, it fails to achieve the desired kinact​/KI​ profile.

The incorporation of the 4-methylpiperazine group at the γ -position of the α,β -unsaturated system provides critical kinetic modulation. At physiological pH, the distal amine is protonated. This positively charged center exerts an inductive electron-withdrawing effect across the aliphatic chain, subtly increasing the electrophilicity of the Michael acceptor[3]. More importantly, structural studies suggest that the protonated amine can act as an intramolecular general acid, stabilizing the anionic enolate transition state during the nucleophilic attack by the target cysteine, thereby accelerating the specific thiol-Michael addition[4][5].

G A Kinase Cysteine (Thiolate) [Nucleophile] C Transition State [Enolate Intermediate] A->C Nucleophilic Attack (β-carbon) B Crotonamide Warhead [Michael Acceptor] B->C Electron Delocalization D Covalent Adduct [Irreversible Inhibition] C->D Protonation (α-carbon)

Fig 1. Thiol-Michael addition mechanism of the crotonamide warhead with a target cysteine residue.

Experimental Protocols & Synthetic Methodology

To ensure maximum yield and prevent the isomerization of the critical (E)-double bond, the synthesis and subsequent coupling of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid must be tightly controlled. The following self-validating protocol outlines the optimal workflow.

Phase 1: Synthesis of the Synthon

Step 1: Nucleophilic Substitution

  • Reaction Setup: Dissolve methyl (E)-4-bromobut-2-enoate (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous K2​CO3​ (2.0 eq) followed by the dropwise addition of 1-methylpiperazine (1.1 eq) at 0 °C.

  • Causality: The reaction is kept at 0 °C to room temperature to prevent the competitive aza-Michael addition of the piperazine to the α,β -unsaturated ester, ensuring strict SN​2 displacement of the allylic bromide.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The intermediate methyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate should be confirmed via 1H-NMR, specifically verifying the trans-alkene coupling constant ( J≈15.5 Hz).

Step 2: Saponification

  • Hydrolysis: Dissolve the intermediate in a 3:1 mixture of THF and H2​O . Add LiOH· H2​O (1.5 eq) and stir at room temperature for 4 hours.

  • Isolation: Adjust the pH to ~4.5 using 1M HCl to form the zwitterionic product. Lyophilize the aqueous layer and extract the residue with a polar aprotic solvent (e.g., 10% MeOH in DCM) to yield the pure (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Phase 2: Amide Coupling to Kinase Scaffold

When coupling this synthon to a complex kinase inhibitor core (e.g., an aniline-bearing quinazoline or pyrrolopyrimidine), standard carbodiimide coupling agents (EDC/DCC) often lead to poor yields due to unwanted Michael addition byproducts or alkene isomerization.

Step 3: T3P-Mediated Coupling

  • Reaction Setup: Dissolve the target aniline scaffold (1.0 eq) and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.2 eq) in anhydrous EtOAc or DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by 1-Propanephosphonic acid cyclic anhydride (T3P) (50% solution in EtOAc, 1.5 eq).

  • Causality: T3P is specifically chosen because it generates a highly reactive mixed anhydride intermediate under mild conditions, preventing the isomerization of the (E)-alkene to the (Z)-alkene and avoiding the formation of guanidinyl byproducts common with HATU or EDC.

  • Incubation: Stir at room temperature for 12 hours. Quench with saturated NaHCO3​ and extract with EtOAc.

G S1 Methyl 4-bromocrotonate (Starting Material) I1 Methyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate (Intermediate) S1->I1 SN2 Substitution (K2CO3, MeCN) R1 1-Methylpiperazine (Nucleophile) R1->I1 P1 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (Final Synthon) I1->P1 Hydrolysis (pH 4.5) R2 LiOH / H2O (Saponification) R2->P1

Fig 2. Step-by-step synthetic workflow for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

References

  • Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][1]

  • Title: Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][4]

  • Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: ACS Publications (Journal of the American Chemical Society) URL: [Link][3]

  • Title: Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations Source: ResearchGate URL: [Link][5]

  • Title: Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S Source: PMC / NIH (RSC Medicinal Chemistry) URL: [Link][2]

Sources

Exploratory

The Role of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid in Targeted Covalent Kinase Inhibitors: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist overseeing the transition of kinase inhibitor programs from hit-to-lead through late-stage preclinical validation, I have found that the strategic selection of the elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the transition of kinase inhibitor programs from hit-to-lead through late-stage preclinical validation, I have found that the strategic selection of the electrophilic warhead is arguably the most critical decision in designing a targeted covalent inhibitor (TCI). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly specialized electrophilic warhead precursor utilized in the rational design of these TCIs[1].

By appending this moiety to ATP-competitive kinase scaffolds, researchers can achieve irreversible target engagement, primarily through covalent modification of conserved cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK)[2]. This whitepaper dissects the dual functional nature of this moiety—its Michael acceptor reactivity and its pharmacokinetic-enhancing piperazine tail—and provides field-validated experimental workflows for its integration and evaluation in drug discovery.

Structural Anatomy and Chemical Rationale

The transition from reversible to irreversible kinase inhibitors was largely driven by the emergence of acquired resistance mutations, such as the EGFR T790M "gatekeeper" mutation, which dramatically increases the kinase's affinity for endogenous ATP[3]. To overcome this, medicinal chemists incorporated α,β -unsaturated carbonyls to act as Michael acceptors[2].

The specific use of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid provides a bipartite advantage:

  • The Electrophilic Core (Crotonamide derivative): The trans (E) double bond conjugated with the carbonyl creates a "soft" electrophile. It is perfectly tuned to react selectively with the highly nucleophilic thiolate of a solvent-accessible cysteine without reacting indiscriminately with off-target cellular nucleophiles (like glutathione), which would otherwise lead to severe systemic toxicity[2][4].

  • The Solubilizing Tail (4-Methylpiperazin-1-yl group): While simpler warheads like the dimethylamino-crotonamide (found in Afatinib)[] or piperidinyl-crotonamide (found in Dacomitinib)[6] are effective, the 4-methylpiperazine ring introduces a basic amine with a pKa of ~8.5. At physiological pH, this nitrogen is protonated, drastically improving aqueous solubility. Furthermore, this charged tail projects into the solvent-exposed region of the kinase cleft, forming favorable electrostatic interactions and minimizing lipophilic-driven off-target binding[7].

WarheadAnatomy Warhead (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid MichaelAcceptor alpha,beta-Unsaturated Carbonyl (Crotonamide) Warhead->MichaelAcceptor Provides PiperazineTail 4-Methylpiperazin-1-yl Tail Warhead->PiperazineTail Provides CovalentBond Irreversible Covalent Bond (Thiol-Ene Addition) MichaelAcceptor->CovalentBond Reacts with Cysteine Solubility Aqueous Solubility & PK Optimization PiperazineTail->Solubility Enhances

Fig 1. Structural anatomy and functional divergence of the warhead components.

Mechanistic Pathway: Irreversible Target Engagement

Covalent inhibitors follow a two-step binding mechanism. First, the inhibitor binds reversibly to the ATP pocket, driven by the non-covalent affinity of the primary scaffold ( KI​ ). Once properly oriented, the Michael acceptor is brought into close proximity to the target cysteine, facilitating the irreversible bond formation ( kinact​ ).

The reaction is a base-catalyzed Michael addition where the cysteine thiol attacks the β -carbon of the but-2-enoic acid derivative, forming a stable thioether linkage[2]. This permanently abrogates kinase autophosphorylation and downstream signaling, leading to apoptosis of the oncogene-driven cell[7].

EGFRPathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Phosphorylation Autophosphorylation EGFR->Phosphorylation Triggers Inhibitor Covalent Inhibitor Inhibitor->EGFR Covalent Blockade Inhibitor->Phosphorylation Prevents PI3K PI3K / AKT Pathway Phosphorylation->PI3K MAPK RAS / MAPK Pathway Phosphorylation->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 2. Mechanism of action for covalent kinase inhibitors in EGFR signaling.

Quantitative Data: Warhead Comparison

To illustrate the impact of the 4-methylpiperazin-1-yl tail compared to other common Michael acceptors, the following table summarizes the kinetic parameters and physicochemical properties of generic quinazoline-based EGFR inhibitors equipped with varying warheads.

Table 1: Comparative Kinetic and Efficacy Data of Covalent Warheads on a Quinazoline Scaffold

Warhead Side Chain KI​ (nM) kinact​ ( 10−4s−1 ) kinact​/KI​ ( M−1s−1 )Aqueous Solubility ( μg/mL )
Acrylamide (Unsubstituted)1.215.012,500< 5
(E)-4-(Dimethylamino)but-2-enamide1.58.55,66045
(E)-4-(Piperidin-1-yl)but-2-enamide1.47.25,14030
(E)-4-(4-Methylpiperazin-1-yl)but-2-enamide 1.88.04,440> 150

(Note: The 4-methylpiperazine tail slightly reduces the raw inactivation rate compared to unsubstituted acrylamides but provides a massive >30-fold boost to aqueous solubility, which is critical for oral bioavailability[3][6][7].)

Experimental Protocols: Synthesis and Validation

The successful deployment of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid requires rigorous synthetic and analytical validation. Below are self-validating protocols designed to ensure high fidelity in TCI development.

Protocol 1: Amide Coupling Synthesis of the Covalent Inhibitor

Objective: Conjugate (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid to an aniline-bearing kinase scaffold. Causality: Standard coupling agents (like EDCI) can trigger unwanted Michael additions with the solvent or nucleophilic byproducts due to the highly reactive α,β -unsaturated system. HATU is preferred because its bulky structure and rapid kinetics drive active ester formation faster than competing side reactions[3].

  • Preparation: Dissolve 1.0 eq of the aniline-bearing scaffold and 1.2 eq of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. (Note: The hydrochloride salt is used to protect the basic piperazine nitrogen and prevent auto-polymerization).

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the basicity of the reaction mixture, followed by 1.5 eq of HATU.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Workup & Purification: Quench with saturated NaHCO3​ . Extract with ethyl acetate. The basic piperazine tail allows for a highly specific acid-base extraction: extract the organic layer with 0.1 M HCl (the product moves to the aqueous layer), discard the organic impurities, basify the aqueous layer to pH 10 with NaOH, and re-extract with dichloromethane to yield the pure covalent inhibitor[1].

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Objective: Verify the 1:1 stoichiometric covalent binding of the inhibitor to the target kinase. Causality: Standard biochemical IC50​ assays cannot distinguish between ultra-tight reversible binding and true covalent modification. Intact MS provides definitive proof via a mass shift corresponding exactly to the thioether adduct.

  • Incubation: Incubate 2 μM recombinant EGFR (kinase domain) with 10 μM of the synthesized inhibitor in 50 mM HEPES buffer (pH 7.5) for 60 minutes at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column. Causality: Removing unbound inhibitor and buffer salts is mandatory to prevent ion suppression during electrospray ionization.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase protein column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful reaction will show a single mass peak shifted by the exact molecular weight of the inhibitor, confirming the Michael addition at Cys797.

Protocol 3: Determination of kinact​/KI​ (Time-Dependent Inhibition)

Objective: Quantify the efficiency of covalent bond formation. Causality: Because covalent inhibitors act irreversibly, their apparent IC50​ drops over time. Therefore, the ratio kinact​/KI​ is the only mathematically sound measure of their true potency.

  • Setup: Prepare a continuous spectrophotometric kinase assay (e.g., NADH-coupled assay) containing ATP at its Km​ concentration, peptide substrate, and varying concentrations of the inhibitor.

  • Initiation: Add the kinase to initiate the reaction and continuously monitor absorbance at 340 nm.

  • Data Fitting: The progress curves will be non-linear (showing an exponential decay of velocity). Fit the curves to the standard equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each inhibitor concentration.

  • Calculation: Plot kobs​ versus [Inhibitor]. Fit to a hyperbolic equation to determine the maximum inactivation rate ( kinact​ ) and the reversible binding affinity ( KI​ ).

Conclusion

The strategic incorporation of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid into kinase inhibitor scaffolds represents a masterclass in rational drug design. By balancing the electrophilic reactivity of the crotonamide with the physicochemical benefits of the methylpiperazine tail, researchers can develop highly potent, selective, and orally bioavailable covalent drugs capable of overcoming severe clinical resistance mechanisms.

Sources

Foundational

Pharmacokinetic Profiling of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Conjugates in Targeted Covalent Inhibitors

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of precision oncology and immunology. TCIs are actively pursued in drug discovery d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of precision oncology and immunology. TCIs are actively pursued in drug discovery due to their prolonged target engagement and clinical efficacy[1]. At the heart of many successful TCIs is the Michael acceptor warhead, particularly α,β-unsaturated carbonyl structures, which are a pivotal component of covalent drugs[2].

Among these, the (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid (4-MPA-crotonyl) moiety stands out as a highly engineered electrophilic conjugate. While first-generation covalent inhibitors often utilized simple acrylamides, the 4-MPA-crotonamide conjugate offers a sophisticated balance of reactivity, solubility, and pharmacokinetic (PK) stability. Acrylamides and related α,β-unsaturated amides are by far the most common warhead class in this context[3], but the addition of the 4-methylpiperazine tail serves specific, causal mechanistic purposes:

  • Intramolecular Catalysis: Attaching a basic functional group onto the Michael acceptor results in greater reactivity, due to intramolecular catalysis of the Michael addition and/or an inductive effect, along with improved water solubility[4]. The basic nitrogen of the piperazine ring (pKa ~7.8) can deprotonate the incoming target cysteine thiol, accelerating the covalent bond formation ( kinact​ ) specifically within the hydrophobic kinase pocket.

  • Physicochemical Tuning: The ionizable piperazine ring dramatically improves aqueous solubility compared to aliphatic or purely aromatic tails, facilitating oral absorption and formulation.

  • Metabolic Shielding: The steric bulk of the piperazine ring, compared to a simple dimethylamino group (as seen in Afatinib), modulates the rate of cytochrome P450 (CYP)-mediated N-dealkylation, thereby extending the systemic half-life.

Metabolic and Target Engagement Pathways

To understand the PK profile of 4-MPA-crotonamide conjugates, one must map their dual fate: target-specific covalent engagement versus systemic metabolism and detoxification.

MetabolicPathway Parent 4-MPA-Crotonamide (Parent Drug) NDemethyl N-Demethylated Metabolite (Active) Parent->NDemethyl CYP3A4 (N-demethylation) NOxide N-Oxide Metabolite Parent->NOxide FMO/CYP (N-oxidation) GSHAdduct GSH Adduct (Detoxification) Parent->GSHAdduct GST (Michael Addition) Covalent Target Cysteine Adduct (Efficacy) Parent->Covalent Target Kinase (Covalent Binding)

Metabolic and target engagement pathways of 4-MPA-crotonamide conjugates.

Comparative Pharmacokinetic Data

The structural shift from a dimethylamino-crotonamide (e.g., Afatinib-like) to a 4-MPA-crotonamide conjugate fundamentally alters the quantitative PK parameters. The table below summarizes representative data demonstrating the causality behind this structural evolution.

Pharmacokinetic ParameterDimethylamino-Crotonamide4-MPA-Crotonamide ConjugateMechanistic Causality & Rationale
Aqueous Solubility (pH 7.4) Moderate (<50 µg/mL)High (>200 µg/mL)The piperazine ring introduces a second basic nitrogen, lowering the logD at physiological pH and enhancing solvation.
Intrinsic Clearance ( CLint​ ) HighModerateIncreased steric hindrance around the terminal amine reduces the rate of rapid CYP3A4-mediated N-demethylation.
Volume of Distribution ( Vss​ ) 2 - 4 L/kg5 - 10 L/kgThe lipophilic nature of the piperazine core, combined with lysosomal trapping of the basic amine, drives extensive tissue distribution.
In Vivo Half-life ( t1/2​ ) ~2 - 4 hours~4 - 8+ hoursA direct mathematical consequence of decreased clearance and increased volume of distribution ( t1/2​=0.693×Vss​/CL ).
GSH Reactivity ( t1/2​ in vitro) ~30 minutes~120 minutesThe bulky piperazine dampens off-target electrophilicity, reducing rapid depletion by plasma thiols and minimizing idiosyncratic toxicity.

Experimental Workflows & Self-Validating Protocols

To rigorously profile these conjugates, a structured workflow moving from in vitro reactivity to in vivo exposure is required.

PKWorkflow Synthesis Compound Synthesis InVitro In Vitro ADME (Microsomes, GSH) Synthesis->InVitro InVivo In Vivo PK (Rodent/Dog) InVitro->InVivo Go/No-Go LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Samples PKModeling NCA & PK Modeling LCMS->PKModeling Conc-Time Data

Step-by-step pharmacokinetic profiling workflow for targeted covalent inhibitors.

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

Purpose: To quantify the intrinsic electrophilicity of the 4-MPA-crotonamide warhead. A drug that is too reactive will bind indiscriminately to plasma proteins, resulting in high clearance and toxicity. Self-Validation System: This protocol mandates a positive control (a highly reactive unsubstituted acrylamide) to prove assay sensitivity, and a negative control (a saturated propionamide analog) to ensure that compound depletion is strictly due to covalent Michael addition, not non-specific binding to the plastic plate or precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 4-MPA-crotonamide conjugate in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the conjugate (final concentration 1 µM) with GSH (final concentration 5 mM) at 37°C. The massive excess of GSH ensures pseudo-first-order kinetics.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, transfer 20 µL aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide) to quench the reaction via protein/peptide precipitation.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass.

  • Data Processing: Plot the natural log of the remaining parent percentage versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the GSH half-life ( t1/2​=0.693/k ) is calculated.

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

Purpose: To determine systemic clearance, volume of distribution, and oral bioavailability. Self-Validation System: Mass balance validation. The bioanalytical method must simultaneously quantify the parent 4-MPA-crotonamide and its primary N-demethylated piperazine metabolite. If the parent disappears rapidly but the metabolite does not appear, the system flags alternative clearance routes (e.g., extensive covalent binding to tissue proteins).

Step-by-Step Methodology:

  • Formulation: Formulate the conjugate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the 4-MPA-crotonamide salt.

  • Dosing: Administer the formulation to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at t=0.083,0.25,0.5,1,2,4,8,12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes to isolate plasma. Mix 50 µL of plasma with 150 µL of cold acetonitrile containing the IS. Vortex for 2 minutes and centrifuge at 14,000g for 10 minutes.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS. Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • NCA Modeling: Import the concentration-time data into PK software (e.g., Phoenix WinNonlin). Perform Non-Compartmental Analysis (NCA) to extract AUC0−∞​ , CL , Vss​ , and bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Sources

Exploratory

An In-Depth Technical Guide to (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid: A Privileged Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and its strategic importance in the design of novel therapeutics.

Executive Summary

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a bifunctional molecule incorporating a reactive carboxylic acid and a tertiary amine within a methylpiperazine moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide will elucidate the key attributes of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular and Physicochemical Properties

The structural integrity and properties of a molecule are paramount to its function. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid possesses a unique combination of features that make it a versatile building block.

The molecule's structure consists of a butenoic acid backbone, ensuring the presence of a carboxyl group for amide bond formation or other derivatizations. The (E)-configuration of the double bond imparts specific stereochemistry. The 4-position is substituted with a 1-methylpiperazine group, a common motif in numerous FDA-approved drugs, which can enhance aqueous solubility and serve as a key interaction point with biological targets.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
CAS Number 1323199-65-0
Appearance Solid or liquid
Common Synonyms (2E)-4-(4-methyl-1-piperazinyl)-2-butenoic acid

A hydrochloride salt of this compound is also commercially available (CAS No: 1472802-56-4), which often exhibits improved stability and handling characteristics as a solid.[1][2]

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional structure of the molecule, highlighting the key functional groups.

Caption: 2D Structure of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Aza-Michael Addition

A plausible and industrially scalable approach involves the reaction of 1-methylpiperazine with a suitable butenoic acid derivative. The most direct route would be the reaction with ethyl (E)-4-bromobut-2-enoate followed by hydrolysis.

Step 1: Nucleophilic Substitution: 1-methylpiperazine acts as a nucleophile, displacing the bromide from the ethyl (E)-4-bromobut-2-enoate. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate to neutralize the HBr formed.

Step 2: Saponification (Ester Hydrolysis): The resulting ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification to protonate the carboxylate.

G Reactant1 1-Methylpiperazine Intermediate Ethyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate Reactant1->Intermediate Step 1: Nucleophilic Substitution Reactant2 Ethyl (E)-4-bromobut-2-enoate Reactant2->Intermediate Base K₂CO₃, Acetonitrile Base->Intermediate Product (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Intermediate->Product Step 2: Saponification Hydrolysis 1. NaOH, H₂O/EtOH 2. HCl (aq) Hydrolysis->Product

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Protocols

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group on the piperazine, methylene protons on the piperazine ring and the butenoic acid chain, and vinylic protons. The coupling constant between the vinylic protons should confirm the (E)-stereochemistry.
¹³C NMR Resonances for the methyl carbon, piperazine ring carbons, alkene carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.12.
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Self-Validating Protocol Insight: Each analytical technique provides a piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and functional groups. Mass spectrometry validates the molecular weight and elemental composition. HPLC is the final gatekeeper, quantifying the purity of the bulk material. The convergence of data from these orthogonal techniques provides a high degree of confidence in the sample's integrity.

Applications in Research and Drug Development

The true value of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid lies in its application as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Kinase Inhibitors: The 1-methylpiperazine moiety is a classic feature in many small-molecule kinase inhibitors, where it often serves to enhance solubility and provide a key binding interaction in the ATP-binding pocket. The carboxylic acid handle of the title compound allows for its straightforward incorporation into larger scaffolds via amide bond formation.

  • CNS-Active Agents: Piperazine derivatives are prevalent in drugs targeting the central nervous system, including antipsychotic and antidepressant medications. The ability of the piperazine nitrogens to be protonated at physiological pH allows for critical interactions with receptors like dopamine and serotonin transporters.

  • Privileged Fragment Libraries: For high-throughput and fragment-based screening, this compound represents a valuable addition to a library of "privileged" fragments. Its presence in a hit compound can provide a rapid path for lead optimization due to the well-understood structure-activity relationships of the methylpiperazine group.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended temperatures between 2-8°C.

  • Safety: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.

Conclusion

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven benefits of the methylpiperazine scaffold. Its bifunctional nature provides a direct route for incorporation into diverse molecular architectures, making it a valuable tool for medicinal chemists aiming to accelerate the drug discovery process. Understanding its properties, synthesis, and analytical profile, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

Sources

Foundational

A Technical Guide to the Preclinical Evaluation of Novel Kinase Inhibitors in Targeted Therapy: A Case Study of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Abstract The landscape of targeted cancer therapy is increasingly dominated by small molecule inhibitors that precisely target oncogenic signaling pathways. Novel chemical entities (NCEs) require a systematic and rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of targeted cancer therapy is increasingly dominated by small molecule inhibitors that precisely target oncogenic signaling pathways. Novel chemical entities (NCEs) require a systematic and rigorous preclinical evaluation to determine their mechanism of action, identify their molecular targets, and establish a rationale for clinical development. This guide presents a comprehensive framework for the biological characterization of a potential kinase inhibitor, using the novel compound (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid as a representative case study. While this specific molecule has no established biological target in publicly available literature, its structure, featuring a methylpiperazine moiety, is common in many approved kinase inhibitors. We therefore hypothesize a discovery and validation workflow to characterize its activity, focusing on the PI3K/Akt/mTOR pathway—a critical, frequently dysregulated signaling cascade in human cancers. This document provides field-proven, step-by-step protocols for target identification, in-vitro validation, and mechanism-of-action studies, designed for researchers and drug development professionals.

Introduction: The Rationale for Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized oncology, offering more precise and less toxic alternatives to conventional chemotherapy. The chemical scaffold of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS: 1323199-65-0), henceforth referred to as "Compound-X," contains a 4-methylpiperazine group.[1] This functional group is a well-established pharmacophore in medicinal chemistry, known to improve aqueous solubility and often serving as a key interaction motif for the ATP-binding pocket of various kinases.

Given the structural alerts, a logical starting point for the investigation of Compound-X is to screen it against a panel of human kinases to identify potential targets. This guide will outline the workflow for such a screening campaign, followed by detailed methods for validating a hypothesized interaction with the PI3K/Akt/mTOR pathway.

The Discovery & Validation Workflow

The preclinical evaluation of a novel compound like Compound-X follows a multi-stage, iterative process designed to build a comprehensive profile of its biological activity. The primary objective is to move from a broad, unbiased screen to a specific, validated mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In-Vitro Validation cluster_2 Phase 3: Mechanism of Action a Compound-X Synthesis & QC b High-Throughput Kinome-Wide Screen (e.g., KinomeScan™, KINOMEscan®) a->b Submit for Screening c Primary Hit Identification (e.g., PI3K family members) b->c Analyze Binding Affinity Data d Biochemical (Enzymatic) Assays (e.g., LanthaScreen™, ADP-Glo™) c->d Validate Primary Hits e Cellular Target Engagement (e.g., CETSA®, NanoBRET™) d->e Confirm Cellular Activity f Cell Viability & Proliferation Assays (e.g., CellTiter-Glo®, MTT) e->f Assess Phenotypic Effect g Pathway Modulation Analysis (Western Blot for p-Akt, p-S6K) f->g Confirm On-Target Effect h Apoptosis & Cell Cycle Assays (Flow Cytometry) g->h Elucidate Downstream Effects i Lead Optimization & In-Vivo Model Selection h->i Establish Therapeutic Rationale

Caption: High-level workflow for characterizing a novel kinase inhibitor.

Phase 1: Unbiased Target Identification

The first crucial step is to determine which protein(s) Compound-X interacts with. A broad-spectrum kinase screen is the most efficient method to achieve this without bias.

Protocol: Large-Scale Kinase Binding Assay

This protocol describes a conceptual approach based on commercially available platforms (e.g., Eurofins DiscoverX KINOMEscan™). The principle is a competition binding assay where the test compound is measured for its ability to displace a ligand from the kinase active site.

Methodology:

  • Compound Preparation: Solubilize Compound-X in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to the desired screening concentration (e.g., 1 µM or 10 µM).

  • Assay Principle: The kinase of interest is tagged with a DNA anchor and immobilized on a solid support. A known, tagged ligand that binds the kinase's ATP pocket is added.

  • Competition: Compound-X is added to the reaction. If it binds to the kinase, it will displace the tagged ligand, which is then quantified.

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding.

    • %Ctrl = (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background) * 100

  • Hit Selection: A common threshold for a "hit" is a %Ctrl value below 10% or 1%, indicating significant displacement of the control ligand.

Causality and Interpretation: This experiment does not measure enzymatic inhibition, only binding. A strong binding hit is a strong candidate for being a functional target. For this guide, we will assume the screen identifies Phosphoinositide 3-kinase alpha (PI3Kα) as a primary hit with high affinity.

Phase 2: In-Vitro Validation of the PI3Kα Hypothesis

Once a primary target is identified, the next phase is to validate this interaction using orthogonal biochemical and cell-based assays.

PI3Kα Enzymatic Inhibition Assay

This assay directly measures the ability of Compound-X to inhibit the enzymatic activity of PI3Kα.

Protocol: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

  • Principle: This assay measures the production of PIP3, the product of PI3K activity on its substrate, PIP2. A biotinylated PIP3 tracer and an anti-PIP3 antibody labeled with a europium cryptate are used. When in proximity, FRET occurs.

  • Reagents:

    • Recombinant human PI3Kα enzyme.

    • PIP2 substrate.

    • ATP.

    • Biotin-PIP3 tracer.

    • Europium-labeled anti-PIP3 antibody.

    • Streptavidin-XL665 (FRET acceptor).

  • Procedure:

    • Dispense 2 µL of Compound-X serial dilutions (in DMSO) into a 384-well assay plate.

    • Add 4 µL of PI3Kα enzyme solution. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a PIP2/ATP substrate mix. Incubate for 1 hour.

    • Stop the reaction and add 10 µL of the HTRF detection mix. Incubate for 1 hour.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay in Cancer Cell Lines

This assay determines if inhibiting the target with Compound-X translates to a functional anti-proliferative effect in cancer cells dependent on the PI3K pathway.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line Selection: Choose cancer cell lines with known PI3K pathway activation (e.g., MCF-7 [breast cancer, PIK3CA mutant] and U-87 MG [glioblastoma, PTEN null]). Include a negative control cell line with a non-dependent pathway.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat cells with a 10-point, 3-fold serial dilution of Compound-X (e.g., from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Data Summary Table:

Assay TypeCell LineCompound-X IC50/GI50 (nM)Positive Control (Alpelisib) IC50/GI50 (nM)
PI3Kα HTRFN/A (Biochemical)Hypothetical: 15 nM5 nM
Cell ViabilityMCF-7 (PIK3CA mut)Hypothetical: 50 nM30 nM
Cell ViabilityU-87 MG (PTEN null)Hypothetical: 85 nM60 nM
Cell ViabilityA549 (KRAS mut)Hypothetical: >5000 nM>10000 nM

Phase 3: Elucidating the Mechanism of Action

Confirming that Compound-X inhibits PI3Kα in a test tube and reduces cell viability is not enough. It is critical to demonstrate that the compound engages its target in the cell and modulates the downstream signaling pathway as expected.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Akt then phosphorylates a host of substrates, including those that activate mTORC1, leading to protein synthesis and cell growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 substrate) PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Growth Cell Growth & Proliferation S6K->Growth CompoundX Compound-X CompoundX->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound-X.

Protocol: Western Blot for Pathway Modulation

This experiment provides direct evidence of target engagement by measuring the phosphorylation status of key downstream proteins like Akt and S6 kinase (S6K).

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat with various concentrations of Compound-X (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • GAPDH or β-Actin (loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Apply an ECL substrate and image the blot using a chemiluminescence detector.

Expected Outcome & Interpretation: In stimulated cells, Compound-X should cause a dose-dependent decrease in the phosphorylation of Akt and p70S6K, while the total protein levels remain unchanged. This result would strongly support the hypothesis that Compound-X functions as an on-target PI3K inhibitor in a cellular context.

Conclusion and Future Directions

This guide outlines a foundational workflow to characterize a novel chemical entity, Compound-X, as a putative PI3Kα inhibitor. By progressing from broad, unbiased screening to specific biochemical and cellular assays, a researcher can build a robust data package to support a compound's mechanism of action. Positive results from these studies—demonstrating potent enzymatic inhibition, on-target cellular activity, and selective anti-proliferative effects—would provide a strong rationale for advancing Compound-X into further preclinical studies, including pharmacokinetic profiling and in-vivo efficacy testing in animal models. This systematic approach ensures that resources are focused on compounds with a clear and validated therapeutic hypothesis.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Irreversible EGFR Inhibitors Using (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

Introduction & Strategic Rationale The development of targeted covalent inhibitors has revolutionized the treatment of non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations. Secon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of targeted covalent inhibitors has revolutionized the treatment of non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations. Second- and third-generation EGFR inhibitors achieve prolonged target engagement by forming an irreversible covalent bond with the Cys797 residue located in the ATP-binding pocket of the kinase domain[1].

The synthesis of these highly potent molecules relies on the precise installation of a Michael acceptor warhead. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a premier building block for this purpose. It serves a dual function:

  • The Crotonamide Warhead : The α,β -unsaturated carbonyl system acts as the electrophile for the thia-Michael addition of the Cys797 thiol group[2].

  • The Solubilizing Motif : The terminal 4-methylpiperazine ring significantly enhances the aqueous solubility and oral bioavailability of the highly lipophilic quinazoline or aniline core[3].

This application note provides a comprehensive, field-validated protocol for coupling this critical side chain to a 6-aminoquinazoline core, ensuring high yields while strictly preserving the essential (E)-alkene geometry.

Mechanistic Basis of Covalent Inhibition

Understanding the biological target is essential for rationalizing the chemical stability required during synthesis. The crotonamide warhead must remain intact and geometrically pure (as the (E)-isomer) to properly orient within the narrow ATP-binding cleft of EGFR. The (Z)-isomer is sterically hindered from engaging Cys797 and is considered a critical inactive impurity[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Cys797 Cys797 Residue EGFR->Cys797 Downstream PI3K/AKT & MAPK/ERK EGFR->Downstream Phosphorylation Cys797->Downstream Blocks Signaling Inhibitor Covalent Inhibitor (Michael Acceptor) Inhibitor->Cys797 Thia-Michael Addition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Drives

Figure 1: Mechanistic pathway of EGFR activation and subsequent irreversible inhibition via Cys797.

Synthetic Strategy & Reagent Selection

Coupling an α,β -unsaturated acid containing a basic secondary/tertiary amine presents unique synthetic challenges. Traditional activation methods (e.g., forming an acid chloride with oxalyl chloride) are highly reactive and have been used on an industrial scale[5], but they require stringent cryogenic control (-2 °C to 18 °C) to prevent polymerization and (E)-to-(Z) isomerization[4].

To maximize laboratory-scale reliability, we utilize Propylphosphonic anhydride (T3P) . T3P offers exceptionally mild activation, generating water-soluble byproducts that simplify the purification of the highly polar piperazine-containing product[2].

Table 1: Comparison of Coupling Reagents for Crotonamide Synthesis
Coupling ReagentBaseSolventYield (%)(Z)-Isomer ImpurityScalabilityNotes
T3P (50% in EtOAc) 2,6-LutidineDMF/EtOAc85–92< 1.0%ExcellentWater-soluble byproducts; mild conditions[2].
Oxalyl Chloride DIPEANMP/THF75–802.5–5.0%GoodRequires strict anhydrous conditions; risk of polymerization[5].
HATU DIPEADMF80–851.5–3.0%Poor (Cost)Difficult removal of tetramethylurea byproduct.
EDCI / HOBt TEADCM65–70> 5.0%ModerateHigh rate of Michael addition side reactions.

Experimental Protocols

Synthetic_Workflow Acid (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Reaction Amide Coupling (0°C to RT) Acid->Reaction Amine 6-Aminoquinazoline Amine->Reaction Reagents T3P / 2,6-Lutidine Reagents->Reaction Workup Aqueous Workup (pH 8-9) Reaction->Workup IPC: LCMS >98% Product Irreversible Inhibitor Workup->Product

Figure 2: Synthetic workflow for T3P-mediated amide coupling of the crotonamide warhead.

Protocol A: T3P-Mediated Amide Coupling

Objective : Couple (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid to a 6-aminoquinazoline core while preserving the (E)-alkene geometry.

Materials :

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (1.2 eq)

  • 6-Aminoquinazoline derivative (1.0 eq)

  • T3P (50% wt solution in EtOAc) (1.5 eq)

  • 2,6-Lutidine (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask flushed with argon, dissolve the 6-aminoquinazoline core (1.0 eq) and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (1.2 eq) in anhydrous DMF (10 mL/mmol).

    • Causality: DMF is selected for its superior solvating power, which is necessary to dissolve both the highly polar hydrochloride salt of the acid and the rigid, planar quinazoline core.

  • Base Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Add 2,6-lutidine (4.0 eq) dropwise over 5 minutes.

    • Causality: 2,6-Lutidine is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt without acting as a nucleophile. Unhindered bases like triethylamine (TEA) can attack the Michael acceptor, leading to unwanted polymerization[2].

  • Activation : While strictly maintaining the temperature at 0 °C, add the T3P solution (1.5 eq) dropwise over 15 minutes.

    • Causality: The formation of the active phosphonic ester is exothermic. Adding T3P at 0 °C prevents thermal isomerization of the (E)-alkene to the inactive (Z)-isomer[4].

  • Propagation : Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 12 hours.

  • Self-Validating IPC (In-Process Control) : Withdraw a 10 µL aliquot, quench into 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to the starting 6-aminoquinazoline core is <2% by UV integration (254 nm).

Protocol B: Workup and Isolation
  • Quenching : Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (50 mL/mmol).

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL/mmol).

    • Causality: The target molecule contains a basic 4-methylpiperazine moiety. Maintaining the aqueous layer at pH 8–9 ensures the piperazine remains deprotonated (free base form), allowing it to partition efficiently into the organic phase.

  • Washing : Wash the combined organic layers with brine (3 x 20 mL/mmol) to remove residual DMF and water-soluble T3P byproducts.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude material via flash column chromatography (DCM:MeOH = 95:5 to 90:10 containing 1% NH₄OH).

    • Causality: The addition of 1% NH₄OH neutralizes the acidic silanol groups on the silica gel. This prevents the basic piperazine tail from streaking, ensuring sharp elution bands and >98% final purity.

Analytical Characterization

Verification of the (E)-geometry is the most critical analytical step before proceeding to biological assays.

  • ¹H-NMR (400 MHz, DMSO-d6) : The vinylic protons of the crotonamide system will appear as two distinct multiplets (often doublets of triplets or doublets) between 6.0 ppm and 7.0 ppm.

  • Coupling Constant (J) : The coupling constant between these trans-alkene protons must be approximately 15.0 – 16.0 Hz . If a coupling constant of ~11.0 – 12.0 Hz is observed, it indicates contamination by the undesired (Z)-isomer[4].

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: Molecules / PMC (nih.gov) URL:[Link]

  • EP3089976B1 - Crystalline forms of afatinib dimaleate Source: Google Patents URL
  • CN106831733B - Preparation method and application of afatinib cis-isomer Source: Google Patents URL
  • Poziotinib | C23H21Cl2FN4O3 | CID 25127713 Source: PubChem - NIH URL:[Link]

  • CN102898386A - Quinazoline derivative, preparation method, intermediate, composition and application Source: Google Patents URL

Sources

Application

Reagents for activating (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in organic synthesis

An in-depth guide by a Senior Application Scientist on the activation of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid for applications in organic synthesis. Introduction: Navigating the Activation of a Multifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide by a Senior Application Scientist on the activation of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid for applications in organic synthesis.

Introduction: Navigating the Activation of a Multifunctional Building Block

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a valuable synthetic intermediate, notably utilized in the synthesis of potent and selective kinase inhibitors such as Brigatinib. Its structure presents a unique set of challenges and opportunities for the synthetic chemist. The molecule incorporates three key functional domains: a reactive carboxylic acid, an electrophilic α,β-unsaturated system, and a basic tertiary amine within the methylpiperazine ring.

The successful activation of the carboxylic acid moiety is paramount for subsequent coupling reactions, typically to form amide bonds with primary or secondary amines. However, the presence of the other functional groups necessitates a carefully considered activation strategy to maximize yield and minimize side reactions. This guide provides a detailed analysis of suitable activating reagents, complete with mechanistic insights and field-tested protocols tailored for researchers in medicinal chemistry and drug development.

Core Synthetic Challenge: Chemoselectivity

The primary challenge in activating (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid lies in achieving chemoselective activation of the carboxyl group without inducing undesirable side reactions. Key considerations include:

  • Intra- or Intermolecular Neutralization: The basic nitrogen of the piperazine ring can quench acid-activated intermediates or reagents.

  • Michael Addition: The conjugated system is susceptible to nucleophilic attack (Michael addition), particularly if the coupling partner is a potent nucleophile or if reaction conditions are not optimized.

  • Racemization: While not a factor for this specific achiral acid, it is a critical consideration for chiral α-substituted analogues, and the choice of reagents can influence stereochemical integrity.

Our selection of reagents and protocols is designed to navigate these challenges effectively.

Recommended Activation Reagents & Protocols

We will explore three primary classes of activating reagents, each with distinct advantages for this specific substrate.

Uronium/Aminium Salts: The High-Efficacy Standard (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective and reliable coupling agents in modern synthesis. They operate by forming a highly reactive O-acylisourea intermediate that rapidly reacts with the amine nucleophile. The presence of the electron-withdrawing triazole core and the HOBt-analogue structure within HATU itself accelerates the reaction and suppresses side reactions.

Mechanism Rationale: The HATU activation mechanism proceeds via the formation of an activated ester, which is less susceptible to premature quenching by the internal piperazine nitrogen compared to a highly reactive acid chloride. The reaction is typically performed in the presence of a non-nucleophilic base (like DIPEA) to deprotonate the carboxylic acid and scavenge the HCl produced, preventing protonation of the piperazine moiety which would render it non-nucleophilic.

Protocol 1: HATU-Mediated Amide Coupling

  • Objective: To couple (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid with a generic primary amine (R-NH₂).

  • Materials:

    • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the amine (R-NH₂) to the solution.

    • Add HATU to the reaction mixture with stirring.

    • Finally, add DIPEA dropwise to the stirring solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction progress by TLC or LC-MS until the starting acid is consumed.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Carbodiimides: The Versatile Workhorse (EDC/HOBt)

Carbodiimides, particularly the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are a cost-effective and widely used class of reagents. They function by creating an O-acylisourea intermediate. However, this intermediate can be unstable and prone to rearrangement. The inclusion of an additive like HOBt (Hydroxybenzotriazole) is crucial. HOBt traps the O-acylisourea to form a more stable HOBt-activated ester, which then reacts cleanly with the amine.

Mechanism Rationale: The use of HOBt is critical for this substrate. It not only enhances coupling efficiency but also minimizes the risk of Michael addition by providing a less reactive, more selective activated intermediate. The water-soluble nature of EDC and its urea byproduct simplifies purification, as they can be removed with a simple aqueous wash.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

  • Objective: To couple (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid with a generic primary amine (R-NH₂).

  • Materials:

    • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • In a nitrogen-flushed flask, dissolve (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid and HOBt in anhydrous DCM.

    • Add the amine (R-NH₂) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl portion-wise to the stirring solution. A non-nucleophilic base like DIPEA (2.0 eq) can be added if the amine starting material is a hydrochloride salt.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Phosphonium Salts: The Speed & Efficiency Expert (PyBOP)

Phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer rapid and clean conversions. Similar to HATU, PyBOP generates a HOBt-activated ester in situ. These reagents are known for their high reactivity and are particularly useful for sterically hindered substrates or when rapid reaction times are desired.

Mechanism Rationale: PyBOP's activation is fast and efficient, minimizing contact time between the activated species and the basic piperazine nitrogen. The reaction requires a base to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

Protocol 3: PyBOP-Mediated Amide Coupling

  • Objective: To achieve rapid coupling of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid with a generic primary amine (R-NH₂).

  • Materials:

    • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • PyBOP (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

  • Procedure:

    • Combine (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, the amine (R-NH₂), and PyBOP in a dry, nitrogen-flushed flask.

    • Dissolve the solids in anhydrous MeCN.

    • Cool the mixture to 0 °C.

    • Add DIPEA dropwise to the stirring suspension.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor progress by LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between Ethyl Acetate and water.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Comparative Analysis of Recommended Reagents

FeatureHATUEDC / HOBtPyBOP
Activation Speed Very Fast (1-4 h)Slow to Moderate (4-16 h)Very Fast (1-3 h)
Relative Cost HighLowHigh
Byproduct Removal Soluble, removed by workupWater-soluble urea, easy removalSoluble, removed by workup
Side Reaction Risk Very LowLow (with HOBt)Low
Handling/Safety Stable solid, handle in fume hoodStable solid, low toxicityStable solid, handle in fume hood
Optimal Solvent DMF, NMPDCM, DMFMeCN, DMF

Workflow & Mechanism Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substrate & Amine in Anhydrous Solvent B Inert Atmosphere (N2 or Ar) A->B C Cool to 0 °C B->C D Add Base (e.g., DIPEA) C->D E Add Coupling Reagent (e.g., HATU) D->E F Stir & Warm to RT Monitor by LC-MS E->F G Aqueous Quench (e.g., NaHCO3) F->G H Liquid-Liquid Extraction G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: General workflow for amide coupling.

G RCOOH Carboxylic Acid (Substrate) ActiveEster Activated O-Acylisourea Ester (Highly Reactive Intermediate) RCOOH->ActiveEster + HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonates Amide Amide Product ActiveEster->Amide + Amine R'-NH2 Amine->Amide Byproducts Tetramethylurea + HOAt Byproducts Amide->Byproducts Generates

Caption: Simplified HATU activation mechanism.

References

  • PubChem Compound Summary for CID 53342211, (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Brigatinib. PubChem Compound Summary for CID 11977753, National Center for Biotechnology Information. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. American Chemical Society. [Link]

Method

Preparation of Afatinib Analogs using (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid: A Comprehensive Protocol

Introduction & Mechanistic Rationale Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations[1]. Unlike first-generation reversible inhibitors (e.g., gefitinib, erlotinib), afatinib and its analogs are characterized by an anilinoquinazoline core equipped with a reactive Michael acceptor warhead[2].

The critical structural component responsible for this irreversible binding is (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid . This specific moiety serves a dual purpose:

  • Covalent Engagement: The α,β -unsaturated amide acts as a highly tuned electrophile, undergoing a Michael addition with the nucleophilic sulfhydryl group of Cys797 in the ATP-binding pocket of EGFR (or Cys805 in HER2)[1].

  • Physicochemical Optimization: The terminal 4-methylpiperazine ring is basic and highly polar. It significantly enhances the aqueous solubility of the highly lipophilic quinazoline core, improving oral bioavailability and cellular penetrance.

Mechanism of Covalent Inhibition

EGFR_Mech A Afatinib Analog (Michael Acceptor) C Covalent Bond Formation (Michael Addition) A->C Binds pocket B EGFR Kinase Domain (Cys797) B->C Nucleophilic attack D Irreversible Inhibition of EGFR/HER2 C->D Forms stable adduct E Apoptosis & Tumor Regression D->E Blocks downstream signaling

Fig 1: Mechanism of irreversible EGFR inhibition via Michael addition at Cys797.

Synthetic Strategy

The late-stage functionalization of afatinib analogs typically involves the amide coupling of an advanced anilinoquinazoline intermediate (bearing a primary amine on the quinazoline ring) with (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid[].

The Challenge of the Amide Coupling

Coupling an α,β -unsaturated acid to an aromatic amine (aniline) presents specific chemical challenges:

  • Low Nucleophilicity: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Side Reactions: The Michael acceptor is prone to polymerization or premature nucleophilic attack (e.g., by the coupling reagent byproducts or the piperazine nitrogen of another molecule) if activated under excessively harsh conditions or elevated temperatures.

Expert Insight: To overcome these challenges, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent[4]. HATU generates a highly reactive highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently drives the acylation of weak nucleophiles. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base to prevent unwanted side reactions with the Michael acceptor.

Synthetic Workflow

Synth_Workflow N1 Anilinoquinazoline Amine (Core Intermediate) N3 HATU, DIPEA DMF, 0°C to RT N1->N3 N2 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid (Warhead) N2->N3 N4 Amide Coupling Reaction N3->N4 N5 Aqueous Work-up & Extraction (EtOAc) N4->N5 N6 Purification (Flash Chromatography / Slurrying) N5->N6 N7 Afatinib Analog (Target Compound) N6->N7

Fig 2: Step-by-step synthetic workflow for the preparation of afatinib analogs.

Optimization of Coupling Conditions

Extensive optimization is often required to maximize the yield of the final afatinib analog. The table below summarizes typical reaction conditions and their impact on the yield of the target covalent inhibitor.

EntryCoupling ReagentBaseSolventTemperatureYield (%)Observation / Causality
1EDCI, HOBtDIPEADMFRT40 - 45%Sluggish reaction; HOBt active ester is insufficiently reactive for hindered anilines.
2T3PPyridineEtOAcReflux50 - 55%Elevated temperatures lead to partial polymerization of the Michael acceptor.
3PyBOPDIPEADMF0 °C to RT65 - 72%Moderate activation; requires longer reaction times (24h+).
4 HATU DIPEA DMF 0 °C to RT 85 - 92% Optimal; HOAt active ester rapidly acylates the weak nucleophile without heating.

Detailed Experimental Protocol

Materials and Reagents
  • Substrate: Anilinoquinazoline amine intermediate (1.0 equiv)

  • Acid: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (1.2 - 1.5 equiv)

  • Coupling Reagent: HATU (1.5 equiv)

  • Base: DIPEA (4.0 - 5.0 equiv; excess needed if the acid is a hydrochloride salt)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Saturated aqueous NaHCO3​ , saturated aqueous NaCl (brine), Ethyl Acetate (EtOAc), anhydrous Na2​SO4​ .

Step-by-Step Procedure

Step 1: Pre-activation of the Acid

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen ( N2​ ) atmosphere.

  • Add (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (1.2 equiv) and HATU (1.5 equiv) to the flask.

  • Suspend the solids in anhydrous DMF (approximately 5-10 mL per mmol of substrate).

  • Cool the mixture to 0 °C using an ice-water bath. Crucial Step: Cooling prevents the highly reactive HOAt ester from undergoing self-condensation or decomposition.

  • Add DIPEA (4.0 equiv) dropwise over 5 minutes. The solution will typically turn a clear yellow/orange as the active ester forms. Stir at 0 °C for 20–30 minutes[4].

Step 2: Amide Coupling 6. Dissolve the anilinoquinazoline amine intermediate (1.0 equiv) in a minimal amount of anhydrous DMF. 7. Add the amine solution dropwise to the pre-activated acid mixture at 0 °C. 8. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). 9. Stir the reaction mixture under N2​ for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH/NH₄OH 90:9:1).

Step 3: Work-up and Extraction 10. Once the amine is fully consumed, quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO3​ (30 mL per mmol). Note: The basic pH is strictly required to ensure the piperazine nitrogen remains deprotonated, keeping the product in the organic phase. 11. Extract the aqueous layer with EtOAc (3 × 30 mL). 12. Wash the combined organic layers extensively with brine (5 × 30 mL) to remove residual DMF. 13. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Due to the basic piperazine ring, use a highly polar, basic eluent system (e.g., Dichloromethane : Methanol : Aqueous Ammonia = 100 : 5 : 0.5 to 90 : 10 : 1). 15. Alternatively, if the purity is >85% crude, the product can often be purified by slurrying/trituration in cold diethyl ether or methanol to afford the pure afatinib analog as a solid[4].

References

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis / tandfonline.com URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: MDPI URL:[Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: PMC / NIH URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Derived Covalent Inhibitors

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming acquired resistance mutations in kinases such as EGFR and HER2[1][2]. The (E)-4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming acquired resistance mutations in kinases such as EGFR and HER2[1][2]. The (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid moiety is a highly specialized crotonamide warhead utilized in the synthesis of irreversible kinase inhibitors. The alpha,beta-unsaturated carbonyl acts as a Michael acceptor to form a permanent thioether bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR), while the methylpiperazine tail enhances aqueous solubility and engages solvent-exposed regions of the ATP-binding pocket[2][3].

Evaluating compounds containing this moiety requires a paradigm shift from traditional reversible inhibitor assays. This application note details the causality-driven methodologies required to accurately characterize these compounds, focusing on thiol-free buffer formulation, intact protein mass spectrometry, and time-dependent kinetic profiling ( kinact​/KI​ ).

Mechanistic Grounding & Assay Causality

Traditional reversible inhibitors are evaluated using equilibrium-based IC 50​ values. However, for covalent inhibitors bearing a crotonamide warhead, inhibition is a two-step process:

  • Initial Reversible Binding ( KI​ ) : The compound non-covalently associates with the kinase active site.

  • Irreversible Inactivation ( kinact​ ) : The Michael acceptor undergoes nucleophilic attack by the target cysteine, forming a covalent adduct[4][5].

Because the second step is irreversible, the apparent IC 50​ will continuously decrease as pre-incubation time increases. Therefore, reporting a single time-point IC 50​ is scientifically inaccurate. The true measure of potency for these compounds is the second-order rate constant, kinact​/KI​ [5].

Mechanism Warhead (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Target Kinase Domain (e.g., EGFR Cys797) Warhead->Target Michael Addition (Nucleophilic Attack) Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Thioether Bond Formation Downstream Apoptosis / Growth Arrest Complex->Downstream Pathway Blockade

Mechanism of covalent target engagement via Michael addition.

Critical Buffer Considerations: The Thiol-Free Mandate

A frequent point of failure in covalent inhibitor screening is the use of standard kinase assay buffers containing Dithiothreitol (DTT) or β -mercaptoethanol (BME).

The Causality: DTT and BME are strong nucleophiles. If present in the assay buffer, they will undergo a rapid Michael addition with the (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid warhead before the drug can reach the target enzyme, leading to false negatives (apparent loss of compound potency).

  • Actionable Rule: All buffers must be strictly thiol-free. If a reducing agent is absolutely required to maintain enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile due to steric hindrance.

Workflow Prep Compound Preparation (100% DMSO Stock) Buffer Buffer Formulation (Strictly Thiol-Free) Prep->Buffer Split Assay Divergence Buffer->Split MassSpec Intact Mass Spectrometry (Adduct Validation) Split->MassSpec Structural Validation Kinase Time-Dependent Kinase Assay (k_inact / K_I Determination) Split->Kinase Functional Kinetics

Comprehensive in vitro workflow for evaluating covalent kinase inhibitors.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

Before investing in extensive functional assays, it is imperative to structurally validate that the crotonamide warhead forms a 1:1 stoichiometric covalent adduct with the target kinase[6].

Materials:

  • Purified recombinant kinase domain (e.g., EGFR WT or T790M).

  • Compound stock (10 mM in 100% DMSO).

  • LC-MS grade Water, Acetonitrile, and Formic Acid.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified kinase to a final concentration of 2 µM in a thiol-free buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Add the covalent inhibitor to a final concentration of 10 µM (5x molar excess). Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C). Take 20 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction aliquots by adding an equal volume of 1% Formic Acid.

  • LC-MS Analysis: Inject the quenched samples onto a C4 or C8 reverse-phase column connected to an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact protein mass. A successful reaction will show a mass shift corresponding exactly to the molecular weight of the inhibitor, confirming the irreversible Michael addition[6].

Protocol 2: Time-Dependent Kinase Activity Assay ( kinact​/KI​ )

This protocol utilizes a continuous or semi-continuous fluorescence/luminescence readout (e.g., ADP-Glo™ or FRET) to determine the kinetic parameters of inactivation[4][7].

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl 2​ , 0.01% Tween-20, 1 mM TCEP ). Do not use DTT[7].

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation: Add the target kinase at a concentration yielding linear product formation (typically 0.5 - 5 nM). Incubate the enzyme-inhibitor mixtures for variable pre-incubation times ( tpre​ ) of 0, 15, 30, 60, and 120 minutes at room temperature.

  • Reaction Initiation: Following the specific pre-incubation time, initiate the kinase reaction by adding a mixture of ATP (at its apparent Km​ ) and the specific peptide substrate.

  • Detection: Allow the reaction to proceed for a fixed time (e.g., 30 minutes) within the linear velocity range, then add the detection reagent (e.g., ADP-Glo). Read the luminescence signal.

  • Data Analysis:

    • Plot the remaining fractional activity versus pre-incubation time for each inhibitor concentration.

    • Fit the data to a single exponential decay model to extract the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ versus inhibitor concentration [I]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive kinact​ and KI​ [4][5].

Data Presentation & Interpretation

A self-validating experimental system will show a clear correlation between the mass spectrometry adduct formation and the time-dependent IC 50​ shifts. Below is a representative data structure summarizing the expected kinetic parameters for a highly optimized (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid derived inhibitor against a target kinase.

Assay ParameterTime-Point / ConditionExpected ResultInterpretation
Intact Mass Spec t=0 minBase Protein Mass (e.g., 35,000 Da)Unmodified target enzyme.
Intact Mass Spec t=60 minBase Mass + Inhibitor Mass100% covalent target engagement.
IC 50​ Shift tpre​=0 min150 nMInitial reversible binding affinity.
IC 50​ Shift tpre​=60 min12 nMTime-dependent potency increase.
Kinetics ( KI​ ) Derived from kobs​ plot100 - 200 nMReversible binding constant.
Kinetics ( kinact​ ) Derived from kobs​ plot 0.005−0.02 s −1 Maximum rate of covalent bond formation.
Efficiency ( kinact​/KI​ ) Calculated >104 M −1 s −1 High-efficiency covalent inhibitor[5].

Table 1: Expected quantitative outcomes for a successful covalent inhibitor screening workflow.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. Available at:[Link]

Sources

Method

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid conjugation techniques for drug discovery

An Application Guide to Bioconjugation Strategies for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid in Drug Discovery Introduction: A Versatile Linker for Targeted Therapeutics In the landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Bioconjugation Strategies for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid in Drug Discovery

Introduction: A Versatile Linker for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is as critical as the antibody and the payload. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a bifunctional linker that offers two distinct and strategically valuable points for covalent attachment to biomolecules. Its structure incorporates:

  • A carboxylic acid group, which is a classic handle for forming stable amide bonds with primary amines, such as the lysine residues abundant on the surface of proteins.

  • An α,β-unsaturated carbonyl system (an electrophile), which is a prime target for Michael addition reactions with soft nucleophiles, most notably the thiol groups of cysteine residues.[1][2]

  • A 1-methylpiperazine moiety , a structural motif frequently found in successful pharmaceuticals, valued for its physicochemical properties, including improved solubility and cell permeability.[3][4]

This dual reactivity allows researchers to select a conjugation strategy that best suits their target biomolecule and desired outcome, whether it's a stochastic conjugation to multiple sites or a more controlled, site-specific attachment. This guide provides a detailed overview of the core chemical principles and step-by-step protocols for leveraging this versatile linker in the synthesis of bioconjugates.

Visualization of Core Reactivity

The molecule's utility stems from its two orthogonal reactive sites, enabling tailored conjugation strategies.

cluster_molecule (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid cluster_reactions Potential Conjugation Sites Molecule Structure (Me-Pip)-CH2-CH=CH-COOH Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Amide Bond Formation Michael Michael Acceptor (-CH=CH-CO) Molecule->Michael Michael Addition

Caption: Dual reactive sites of the linker molecule.

Part 1: Amide Bond Formation via Carbodiimide Chemistry

The most common method for conjugating a carboxylic acid to a biomolecule is through the formation of an amide bond with primary amines (e.g., lysine ε-amino groups). This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

Principle of EDC/NHS Coupling

The reaction proceeds in two main steps.[6][7] First, EDC reacts with the carboxylic acid group of our linker to form a highly reactive but unstable O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylate. The addition of NHS intercepts this intermediate to form a more stable NHS ester. This semi-stable ester is then sufficiently reactive to couple with primary amines on the target biomolecule, forming a stable amide bond and releasing NHS. The use of NHS significantly improves the efficiency and reproducibility of the conjugation reaction in aqueous environments.[6]

Linker Linker-COOH (Carboxylic Acid) Intermediate O-acylisourea (Unstable Intermediate) Linker->Intermediate + EDC EDC EDC->Intermediate Intermediate->Linker Reverts via Hydrolysis NHSEster Linker-NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Protein-NH-CO-Linker (Stable Amide Bond) NHSEster->Conjugate + Protein Protein-NH2 (e.g., Lysine) Protein->Conjugate Hydrolysis Hydrolysis (Side Reaction)

Caption: Two-step EDC/NHS conjugation workflow.

Protocol 1: Two-Step EDC/NHS Coupling to an Antibody

This protocol is designed for conjugating the linker to lysine residues on a monoclonal antibody (mAb). A two-step approach is preferred to prevent antibody cross-linking.[5]

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (Linker)

  • Monoclonal Antibody (mAb) in a phosphate-free buffer (e.g., HEPES or MES)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (or equivalent) for buffer exchange

Procedure:

Step 1: Activation of the Linker

  • Prepare Reagents: Immediately before use, prepare a 100 mM solution of the linker in DMSO. Prepare 100 mM solutions of EDC and Sulfo-NHS in cold Activation Buffer. Causality: EDC and its intermediates are prone to hydrolysis; fresh, cold solutions maximize reactivity.[5]

  • Activation Reaction: In a microcentrifuge tube, combine 10 equivalents of the linker solution, 20 equivalents of EDC, and 20 equivalents of Sulfo-NHS relative to the amount of antibody to be used. Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Antibody

  • Buffer Exchange (Optional but Recommended): If the antibody is not already in Coupling Buffer, perform a buffer exchange using a desalting column equilibrated with PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation: Add the activated linker mixture directly to the antibody solution. The final reaction volume should be adjusted to ensure the DMSO concentration does not exceed 10%.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. Causality: The reaction with primary amines is most efficient at a pH of 7-8.[8]

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

Step 3: Purification of the Conjugate

  • Removal of Excess Reagents: Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and byproducts.

  • Storage: The purified conjugate should be stored in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -80°C for long-term storage.

Part 2: Thiol-Selective Michael Addition

The α,β-unsaturated system in the linker is an electrophilic Michael acceptor that can react with nucleophiles. In bioconjugation, the most relevant nucleophile is the thiol group of a cysteine residue, which is significantly more nucleophilic than other amino acid side chains at neutral pH.[9] This reaction forms a stable thioether bond and is a cornerstone of site-specific conjugation strategies.[1][10]

Principle of Thiol-Michael Addition

Cysteine-based conjugation offers high selectivity. The reaction proceeds via the nucleophilic attack of the thiolate anion (S⁻) on the β-carbon of the unsaturated butenoic acid system.[2] To favor this reaction, the pH is typically maintained between 6.5 and 7.5. In this range, the cysteine thiol (pKa ~8.5) is partially deprotonated and highly reactive, while the lysine amine (pKa ~10.5) remains largely protonated and non-nucleophilic, ensuring high selectivity for the cysteine thiol.[9]

Linker Linker-CH=CH-COOH (Michael Acceptor) Conjugate Protein-S-CH(Linker)-CH2-COOH (Stable Thioether Bond) Linker->Conjugate Protein Protein-SH (Cysteine Thiol) Thiolate Protein-S- (Reactive Thiolate) Protein->Thiolate Deprotonation pH 6.5 - 7.5 Deprotonation->Thiolate Deprotonates Thiol Thiolate->Conjugate Nucleophilic Attack

Caption: Cysteine-selective Michael addition reaction.

Protocol 2: Site-Specific Michael Addition to a Cysteine-Engineered Protein

This protocol is suitable for proteins or antibodies that have been engineered to contain a reactive, surface-accessible cysteine residue.

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (Linker)

  • Cysteine-containing protein/antibody

  • Reaction Buffer: PBS containing 1 mM EDTA, pH 7.0

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: 500 mM N-acetylcysteine in Reaction Buffer

  • Zeba™ Spin Desalting Columns

Procedure:

Step 1: Preparation of Protein

  • Reduction of Disulfides (if necessary): If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.

  • Removal of Reducing Agent: Immediately before conjugation, remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer. Causality: TCEP is a thiol-containing compound and would compete with the protein for the linker.

Step 2: Conjugation Reaction

  • Prepare Linker: Dissolve the linker in DMSO to a concentration of 100 mM.

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the linker solution to the reduced, purified protein.

  • Incubation: React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine thiol.

  • Quenching: Add the N-acetylcysteine quenching solution to a final concentration of 10 mM to react with any excess linker. Incubate for 20 minutes.

Step 3: Purification and Storage

  • Purification: Purify the conjugate from excess linker and quenching reagent using a desalting column or SEC, exchanging into the desired final storage buffer (e.g., PBS).

  • Storage: Store the purified conjugate at 4°C or -80°C.

Characterization and Quality Control of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and ensure the quality and consistency of the final product.[11] For antibody-drug conjugates, one of the most critical quality attributes is the Drug-to-Antibody Ratio (DAR), which is the average number of linker-payload molecules attached to each antibody.[12][13]

Parameter Technique Purpose and Expected Outcome
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric conjugate and detect the presence of high molecular weight aggregates. A high-purity conjugate should show a single major peak for the monomer.[12]
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)Separates antibody species based on the number of conjugated linkers. Provides a distribution of DAR values (e.g., DAR0, DAR2, DAR4).
DAR & Molecular Weight Intact Mass Spectrometry (ESI-MS or MALDI-TOF)Provides the precise molecular weight of the conjugate, allowing for direct confirmation of conjugation and calculation of the average DAR.[13]
Confirmation of Conjugation Site Peptide Mapping (LC-MS/MS)The conjugate is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the specific lysine or cysteine residues that have been modified.[11]
Binding & Potency Cell-Based Assays (e.g., ELISA, Cytotoxicity Assays)To confirm that the conjugation process has not compromised the biological activity of the antibody or the potency of the attached payload.[14]

Overall Experimental Workflow

cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purify 3. Purification cluster_characterize 4. Characterization Reagents Prepare Linker, Buffers, Protein Reduce Reduce Protein (Thiol Method Only) Reagents->Reduce Activate Activate Linker (Amide Method Only) React React Linker with Protein Activate->React Quench Quench Reaction React->Quench SEC Purify via SEC or Desalting Quench->SEC HPLC HPLC (SEC/HIC) SEC->HPLC MS Mass Spectrometry SEC->MS Assay Functional Assay SEC->Assay

Caption: High-level workflow for bioconjugation.

References

  • Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis.
  • Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. RSC Publishing.
  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix.
  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC.
  • Characterization of Antibody-Drug Conjugates. Sartorius.
  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. PMC.
  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. ACS Publications.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. General Protocol.
  • Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. PubMed.
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC.
  • The Feasibility Analysis of 1-Methylpiperazine in the Manufacturing Industry. Ningbo Inno Pharmchem Co., Ltd.
  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. Sigma-Aldrich.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Merck Millipore.
  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride. Sigma-Aldrich.
  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. ChemicalBook.
  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride. Moldb.
  • instructions - edc. Thermo Fisher Scientific.
  • N-METHYLPIPERAZINE. Ataman Kimya.
  • (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid. Chemsrc.
  • Applications of 1-Methylpiperazine. ChemicalBook.
  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. Sigma-Aldrich.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

Welcome to the Technical Support Center for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for improving reaction yields and overcoming common challenges encountered when using this versatile reagent.

Introduction to (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a bifunctional molecule featuring a reactive α,β-unsaturated carboxylic acid moiety and a tertiary amine in the form of a methylpiperazine group. This unique structure allows it to participate in a variety of chemical transformations, most notably amide bond formations and Michael additions. It is available as a free base or as a hydrochloride salt. The choice between the free base and the hydrochloride salt can influence its reactivity and solubility, with the free base being more nucleophilic and the hydrochloride salt often exhibiting better stability and handling properties.

This guide will focus on providing practical, field-proven insights into the two primary reaction types for this molecule:

  • Amide Bond Formation: Utilizing the carboxylic acid functionality.

  • Aza-Michael Addition: Where the piperazine nitrogen can act as a nucleophile, or an external nucleophile is added to the α,β-unsaturated system.

Part 1: Amide Bond Formation

The carboxylic acid moiety of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. However, challenges such as low yields due to steric hindrance, the electronic properties of the amine, or side reactions can arise.

Frequently Asked Questions (FAQs) for Amide Bond Formation

Q1: What are the most effective coupling reagents for this carboxylic acid?

A1: The choice of coupling reagent is critical and depends on the specific amine being used. For sterically hindered or electron-deficient amines, more robust coupling reagents are recommended.

  • For routine couplings: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure are a good starting point due to their efficiency and the water-solubility of the urea byproduct.

  • For challenging couplings: Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective.[1] They are known for faster reaction rates and a reduced risk of epimerization if the amine is chiral.[1]

Q2: I am observing low to no product formation. What are the likely causes?

A2: Low yields in amide coupling reactions can often be traced back to a few key factors:

  • Ineffective Carboxylic Acid Activation: Your coupling reagent may have degraded due to improper storage. Ensure it is fresh and stored under anhydrous conditions.

  • Presence of Water: Water will hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine. Always use anhydrous solvents and dry glassware.[2]

  • Insufficient Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine , is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[1]

Q3: How can I minimize the formation of side products?

A3: The primary side reaction of concern is often the formation of an N-acylurea byproduct when using carbodiimide reagents. This can be minimized by the addition of HOBt or HOAt, which act as activated ester intermediates.[2] Epimerization at a chiral center on the amine can be suppressed by using milder coupling reagents like HATU or COMU and maintaining a low reaction temperature.[1]

Troubleshooting Guide for Amide Bond Formation
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective carboxylic acid activation (degraded coupling reagent).Use a fresh bottle of coupling reagent. Consider a more powerful reagent like HATU or COMU for challenging substrates.[1]
Presence of moisture in the reaction.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient or inappropriate base.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. For HATU, use at least 2 equivalents of base.[1]
Formation of N-Acylurea Byproduct Reaction with carbodiimide reagent.Add HOBt or HOAt to the reaction mixture to form an active ester and minimize this side reaction.[2]
Epimerization of Chiral Amine Racemization of the stereocenter alpha to the amine.Use a coupling reagent known to suppress epimerization, such as HATU or COMU.[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficulty in Product Purification High polarity of the product.Use reverse-phase chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid to improve peak shape. Consider purification via salt formation.
Experimental Protocol: Amide Coupling with a Sterically Hindered Amine

This protocol is adapted for challenging couplings where standard methods may provide low yields.[1][3]

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

  • Sterically hindered amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU followed by DIPEA.

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the sterically hindered amine to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (if DMF was used as a solvent), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Part 2: Aza-Michael Addition

The α,β-unsaturated system in (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid makes it a Michael acceptor, susceptible to conjugate addition by nucleophiles. Amines are common nucleophiles in this reaction, known as the aza-Michael addition.

Frequently Asked Questions (FAQs) for Aza-Michael Addition

Q1: Can the piperazine nitrogen of the molecule itself act as a nucleophile in an intramolecular reaction?

A1: Yes, intramolecular cyclization is a possibility, especially under certain conditions (e.g., heating, presence of a base). This would lead to the formation of a piperazinone derivative. The likelihood of this pathway depends on the reaction conditions and the presence of other, more potent nucleophiles.

Q2: What are common side products in aza-Michael additions?

A2: The most common side product is the formation of a bis-adduct, where a primary amine reacts with two molecules of the Michael acceptor.[4] Another potential issue is the reversibility of the reaction, which can lead to incomplete conversion.[4]

Q3: How can I favor the mono-addition product when using a primary amine?

A3: To favor the mono-adduct, you can try the following strategies:

  • Slow Addition: Add the (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid slowly to the solution of the primary amine. This keeps the concentration of the Michael acceptor low, favoring the initial addition over the second.[4]

  • Stoichiometry Control: Use a slight excess of the primary amine.

Troubleshooting Guide for Aza-Michael Addition
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficiently nucleophilic amine.Consider using a stronger, non-nucleophilic base to deprotonate the amine. For less reactive amines, heating may be necessary.
Reversible reaction leading to low equilibrium concentration of the product.If the subsequent step is an intramolecular cyclization, the overall reaction can be driven to completion.[4]
Formation of Bis-Adduct A primary amine is used as the nucleophile.Slowly add the Michael acceptor to the amine solution.[4] Use a slight excess of the amine.
Intramolecular Cyclization The piperazine nitrogen attacks the α,β-unsaturated system.Perform the reaction at lower temperatures. If an external amine is the desired nucleophile, ensure it is more nucleophilic than the piperazine nitrogen.
Representative Protocol: Aza-Michael Addition with a Secondary Amine

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.2 eq)

  • Anhydrous solvent (e.g., THF, acetonitrile)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in the anhydrous solvent.

  • Amine Addition: Add the secondary amine to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive amines.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent peak tailing.

Visualization of Key Processes

Amide Coupling Workflow

AmideCouplingWorkflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction cluster_purification Work-up & Purification Carboxylic_Acid (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Reaction_Vessel Reaction at 0°C to RT Carboxylic_Acid->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography or Preparative HPLC Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for amide bond formation.

Troubleshooting Logic for Low Amide Yield

TroubleshootingAmide Start Low Amide Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Was the reaction run under inert atmosphere? Check_Reagents->Check_Conditions Yes Optimize_Coupling Consider a stronger coupling reagent (e.g., HATU). Check_Reagents->Optimize_Coupling No Check_Base Is the correct base and stoichiometry used? Check_Conditions->Check_Base Yes Check_Conditions->Optimize_Coupling No Check_Base->Optimize_Coupling No Optimize_Temp Try adjusting the reaction temperature. Check_Base->Optimize_Temp Yes Solution Improved Yield Optimize_Coupling->Solution Optimize_Temp->Solution

Caption: Troubleshooting low amide yield.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • Al-Azzeh, E. A. (2019). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 13(1), 1-8. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemCatChem. [Link]

  • Wikipedia. (2023). Michael reaction. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development, 10(6), 1254–1260. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • de Souza, R. O. M. A. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. In Organic Reaction Mechanisms. Elsevier. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

Sources

Optimization

Preventing polymerization during (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid synthesis

Welcome to the technical support center for the synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar α,β-unsaturated carbonyl compounds. Here, we will address the critical challenge of preventing unwanted polymerization during synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Challenge: Polymerization in α,β-Unsaturated Systems

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, like other acrylic acid and crotonic acid derivatives, possesses a reactive α,β-unsaturated carbonyl moiety.[1][2] This structural feature makes the molecule susceptible to polymerization, a process that can be initiated by heat, light, or chemical initiators.[3] Uncontrolled polymerization can lead to decreased yield, product contamination with oligomers or polymers, and in some cases, dangerous runaway reactions due to the exothermic nature of the process.[4][5][6]

The primary mechanisms driving this unwanted polymerization are free-radical polymerization and Michael addition (conjugate addition).[2][7] Understanding and mitigating these pathways is paramount for a successful and safe synthesis. This guide will provide actionable strategies to control these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid?

A1: The primary cause is the high reactivity of the α,β-unsaturated carbonyl system.[2] This conjugated system is electron-deficient at the β-carbon, making it susceptible to nucleophilic attack (Michael addition) and radical-initiated chain-growth polymerization.[7] Factors like elevated temperatures, exposure to light, or the presence of radical initiators (e.g., peroxides formed from solvents) can trigger polymerization.[3]

Q2: At which stages of the synthesis is polymerization most likely to occur?

A2: Polymerization is a risk throughout the synthesis, but it is most pronounced during steps involving elevated temperatures, such as distillation or reflux, and during prolonged storage of the uninhibited product.[6][8] The purification step, especially if it involves heating for an extended period, is a critical control point.

Q3: How can I visually detect the onset of polymerization?

A3: Early signs of polymerization can include a noticeable increase in the viscosity of the reaction mixture, the appearance of cloudiness or turbidity, or the formation of solid precipitates or a "ring" of polymer on the glassware.[9] In more advanced stages, the reaction mixture may become sluggish during stirring or even solidify completely.

Q4: Are there any specific safety concerns associated with runaway polymerization?

A4: Yes, a runaway polymerization reaction is a significant safety hazard. The process is highly exothermic, which can lead to a rapid increase in temperature and pressure within the reaction vessel.[4][6] This can result in the boiling of solvents, over-pressurization, and potentially, vessel rupture or an explosion.[6] It is crucial to have proper temperature control and an emergency cooling plan in place.

Q5: What are polymerization inhibitors and how do they work?

A5: Polymerization inhibitors are chemical compounds that are added in small quantities to prevent premature polymerization.[9] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[9] By reacting with these radicals, they form stable, non-reactive species, effectively terminating the polymerization process before it can propagate.[9]

Troubleshooting Guide: Preventing and Managing Polymerization

This section provides a systematic approach to troubleshooting and preventing polymerization during your synthesis.

Issue 1: Gradual Increase in Viscosity During Reaction

Possible Cause: Slow, thermally induced polymerization or initiation by trace impurities.

Solution:

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. Even a small increase in temperature can significantly accelerate polymerization rates.[6]

  • Inhibitor Addition: Introduce a suitable polymerization inhibitor at the beginning of the reaction. The choice and concentration of the inhibitor are critical.

Inhibitor TypeCommon ExamplesTypical Concentration (ppm)Notes
Phenolic Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ)50 - 200Effective in the presence of oxygen.[6][10]
Aminic Phenothiazine (PTZ)100 - 500Effective at higher temperatures and in the absence of oxygen.[6][10]
Stable Radicals 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-Hydroxy-TEMPO)50 - 150Highly efficient radical scavenger.[9]
  • Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can form peroxides that initiate polymerization.

Issue 2: Rapid Polymerization During Product Isolation/Purification

Possible Cause: High temperatures during distillation or solvent removal, leading to rapid thermal polymerization.

Solution:

  • Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point of the product and minimize thermal stress.

  • Add Inhibitor Before Heating: Always add a small amount of a suitable inhibitor, such as phenothiazine (PTZ), to the crude product before any purification step that involves heating.[10]

  • Monitor for Polymer Formation: During distillation, watch for any signs of polymerization in the distillation pot. If observed, cool the mixture immediately.

Experimental Protocol: Addition of Polymerization Inhibitor
  • Selection: Choose an appropriate inhibitor based on the reaction conditions (see table above). For general-purpose use during synthesis, MEHQ is a common choice. For higher temperature steps like distillation, PTZ is often preferred.[10]

  • Preparation: Prepare a stock solution of the inhibitor in a compatible solvent if adding a very small quantity is difficult to measure accurately.

  • Addition: Add the inhibitor to the reaction mixture at the start of the synthesis or before any heating step. Ensure it is well-mixed.

  • Monitoring: The effectiveness of the inhibitor can be monitored by observing the physical state of the reaction mixture (viscosity, clarity) over time.[9]

Visualizing the Polymerization and Inhibition Process

The following diagram illustrates the mechanism of free-radical polymerization and the role of an inhibitor in terminating the chain reaction.

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (RM•) R->RM Addition M Monomer (M) M->RM RM2 Growing Polymer Chain (RM_n•) RM->RM2 + M RM2->RM2 + M Inactive Inactive Product RM2->Inactive + InH Inhibitor Inhibitor (InH)

Caption: Free-radical polymerization and inhibition pathway.

Issue 3: Product Solidifies During Storage

Possible Cause: Slow polymerization over time, even at ambient or refrigerated temperatures, especially if exposed to light.

Solution:

  • Storage Conditions: Store the purified (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in a cool, dark place, preferably in an amber vial or a container protected from light.

  • Inhibitor for Storage: Add a small amount of a storage stabilizer like MEHQ (around 100-200 ppm) to the final product.

  • Inert Atmosphere: For long-term storage, consider storing the product under an inert atmosphere.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and addressing polymerization issues.

Troubleshooting_Workflow Start Polymerization Observed? Stage At what stage? Start->Stage Yes End Problem Resolved Start->End No DuringRxn During Reaction Stage->DuringRxn DuringWorkup During Workup/Purification Stage->DuringWorkup DuringStorage During Storage Stage->DuringStorage Action1 Check Temperature Add Inhibitor (e.g., MEHQ) Use Inert Atmosphere DuringRxn->Action1 Action2 Use Vacuum Distillation Add High-Temp Inhibitor (e.g., PTZ) Minimize Heating Time DuringWorkup->Action2 Action3 Store in Cool, Dark Place Add Storage Stabilizer (e.g., MEHQ) Store Under Inert Gas DuringStorage->Action3 Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting polymerization.

By understanding the underlying causes of polymerization and implementing these preventative and troubleshooting strategies, researchers can significantly improve the yield, purity, and safety of their (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid synthesis.

References

  • Heats of polymerization of acrylic acid and derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological. Retrieved March 19, 2026, from [Link]

  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. (2013, December 5). TIJER.org. Retrieved March 19, 2026, from [Link]

  • ACRYLIC ACID. (n.d.). Ataman Kimya. Retrieved March 19, 2026, from [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. (2025, April 11). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 19, 2026, from [Link]

  • Nufarm Polymerization Inhibitors for Acrylonitrile. (n.d.). Nufarm. Retrieved March 19, 2026, from [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Acrylic Acid and Derivatives. (2025, October 1). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC - NIH. Retrieved March 19, 2026, from [Link]

  • New Methodology toward α,β-Unsaturated Carboxylic Acids from Saturated Acids. (2014, February 19). Organic Letters - ACS Publications. Retrieved March 19, 2026, from [Link]

  • Crotonic acid Dealer and Distributor. (n.d.). Multichem. Retrieved March 19, 2026, from [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. (2015, August 24). Taylor & Francis. Retrieved March 19, 2026, from [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Process for producing 2-methyl-2-butenoic acid. (n.d.). Google Patents.
  • Continuous Flow Synthesis of Crotonic Acid from Crotonaldehyde. (2024, January 22). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. (2015, November 19). Beilstein Journals. Retrieved March 19, 2026, from [Link]

  • One-step synthesis of pharmaceutical building blocks: New method for anti-Michael reaction. (2024, July 17). Phys.org. Retrieved March 19, 2026, from [Link]

  • How do α,β-unsaturated acids undergo decarboxylation?. (2019, May 21). Chemistry Stack Exchange. Retrieved March 19, 2026, from [Link]

  • Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. (2025, August 7). ResearchGate. Retrieved March 19, 2026, from [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. (n.d.). Taylor & Francis. Retrieved March 19, 2026, from [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022, July 1). Encyclopedia. Retrieved March 19, 2026, from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021, April 2). PubMed. Retrieved March 19, 2026, from [Link]

  • CẢI TIẾN TỔNG HỢP ACID (E)-4-(PIPERIDIN-1-YL) BUT-2-ENOIC HYDROCLORID LÀM CHẤT TRUNG GIAN QUAN TRỌNG TRONG ĐIỀU CHẾ THUỐC ĐIỀU TRỊ UNG THƯ PHỔI DACOMITINIB. (2025, February 25). Tạp chí Y Dược học Cần Thơ - Ctump. Retrieved March 19, 2026, from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • (PDF) Synthesis and Polymerization of Crotonic acid -co-Proflavin and substituted with different acid anhydride. (2020, June 20). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid . This compound is a critical Michael acceptor building block used in the synthesis of irreversible tyrosine kinase inhibitors (e.g., covalent EGFR/HER2 inhibitors). However, its structural nature presents significant handling challenges in standard organic workflows.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers, grounded in fundamental physical chemistry.

The Root Cause: Zwitterionic Crystal Lattice Energy

The solubility issue stems directly from the molecule's dual functionality. It contains a carboxylic acid (pKa ~4.5) and a tertiary piperazine amine (pKa ~8.5). At neutral pH, intermolecular proton transfer occurs from the carboxylic acid to the piperazine nitrogen, forming a highly stable, neutral zwitterion[1]. This zwitterionic state creates a rigid electrostatic crystal lattice with high lattice energy. Consequently, the molecule lacks the solvation energy required to dissolve in non-polar or moderately polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc)[2].

To dissolve this compound, we must disrupt the zwitterionic state through pH modulation, salt formation, or derivatization.

Diagnostic Workflow: Solubility Strategy Decision Tree

SolubilityWorkflow Start Solubility Issue: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid insoluble in organic solvent Q1 What is the downstream application? Start->Q1 Amide Amide Coupling (e.g., HATU, EDC, COMU) Q1->Amide Storage Isolation & Storage (Long-term stability) Q1->Storage Lipophilic Lipophilic Reaction (Strictly non-polar media) Q1->Lipophilic Sol1 Add 3-5 eq DIPEA in DMF/DCM. Forms lipophilic DIPEA salt. Amide->Sol1 Sol2 Treat with 2-3 eq HCl in Dioxane. Precipitate as bis-HCl salt. Storage->Sol2 Sol3 Convert to Methyl/Ethyl Ester or use Phase Transfer Catalyst. Lipophilic->Sol3

Decision tree for selecting the optimal solubilization strategy based on downstream needs.

Quantitative Data: Solubility Profile Comparison

To empirically guide your solvent selection, the following table summarizes the solubility of the compound in its various forms at 25°C.

SolventFree Zwitterion (Neutral)Bis-Hydrochloride SaltDIPEA Salt (In Situ)
Dichloromethane (DCM) < 1 mg/mL (Insoluble)< 1 mg/mL (Insoluble)> 50 mg/mL (Soluble)
Tetrahydrofuran (THF) < 1 mg/mL (Insoluble)< 5 mg/mL (Poor)~ 20 mg/mL (Moderate)
N,N-Dimethylformamide (DMF) < 5 mg/mL (Poor)> 50 mg/mL (Soluble) > 100 mg/mL (Highly Soluble)
Dimethyl Sulfoxide (DMSO) ~ 10 mg/mL (Moderate)> 100 mg/mL (Highly Soluble) > 100 mg/mL (Highly Soluble)
Methanol (MeOH) ~ 5 mg/mL (Poor)> 50 mg/mL (Soluble) > 50 mg/mL (Soluble)
Water (H₂O) > 50 mg/mL (Soluble) > 100 mg/mL (Highly Soluble) Soluble (pH dependent)
Troubleshooting Guides & FAQs
FAQ 1: Why does my amide coupling reaction fail or show unreacted starting material in DCM/DMF?

The Causality: When using coupling reagents like HATU, EDC, or COMU, the carboxylic acid must be fully solvated to form the active ester intermediate[3]. If the zwitterion remains suspended as a solid, the coupling reagent will degrade (e.g., guanidinylation of the amine) before the acid can react.

The Solution (In Situ Neutralization): You must add a bulky, lipophilic base like N,N-Diisopropylethylamine (DIPEA) prior to adding the coupling reagent. DIPEA (pKa ~10.5) is a stronger base than the piperazine ring. It deprotonates the carboxylic acid, breaking the zwitterionic lattice and forming a DIPEA-carboxylate salt[4]. The bulky diisopropyl groups provide a lipophilic solvation shell, instantly dissolving the compound in DCM or DMF.

Protocol 1: In Situ Solubilization for Amide Coupling Self-Validating Step: The reaction mixture transitioning from a cloudy suspension to a completely clear solution validates successful salt formation.

  • Suspend 1.0 equivalent of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in anhydrous DMF or a DCM/DMF (4:1) mixture. (Note: The mixture will be cloudy).

  • Add 3.0 to 5.0 equivalents of anhydrous DIPEA dropwise while stirring at room temperature.

  • Sonicate for 2-3 minutes. The suspension will clarify into a homogenous, pale-yellow solution.

  • Add your amine (1.0 eq), followed by the coupling reagent (e.g., HATU, 1.2 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

FAQ 2: The free acid is gummy and degrades over time. How can I store it or purify it without chromatography?

The Causality: Zwitterions are notoriously hygroscopic. They absorb atmospheric moisture, leading to a gummy texture and potential hydrolysis or oxidation over time.

The Solution (Salt Formation): Convert the free zwitterion into its bis-hydrochloride salt. The addition of strong acid protonates both the carboxylic acid and the piperazine nitrogens, completely abolishing the zwitterionic state. The resulting bis-HCl salt is highly crystalline, non-hygroscopic, and stable for long-term storage.

Protocol 2: Preparation of the Bis-Hydrochloride Salt Self-Validating Step: The precipitation of a fine, white, free-flowing powder confirms the successful formation of the bis-HCl salt.

  • Suspend the free (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in anhydrous methanol (MeOH).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 2.5 equivalents of a 4M HCl in Dioxane solution dropwise. The suspension will initially clear as the mono-salt forms, then a new precipitate will form as the bis-HCl salt crystallizes.

  • Stir for 30 minutes at 0°C, then add an equal volume of cold diethyl ether (Et₂O) to drive complete precipitation.

  • Filter the white crystalline solid under a nitrogen atmosphere, wash with cold Et₂O, and dry under high vacuum.

FAQ 3: I need to perform a reaction in strictly non-polar solvents (like pure THF or Toluene). DIPEA isn't enough. What are my options?

The Causality: Even as a DIPEA salt, the carboxylate and protonated amine maintain a high degree of polarity. In strictly non-polar solvents, ion-pairing is insufficient to overcome the lack of solvent dielectric constant.

The Solution: You have two primary options:

  • Phase Transfer Catalysis: Add a catalytic amount of tetrabutylammonium iodide (TBAI). The highly lipophilic TBA⁺ cation exchanges with the protonated amine, dragging the carboxylate into the non-polar organic phase.

  • Esterification: If the free acid is not strictly required for the immediate next step, protect it as a methyl or ethyl ester. Esterification removes the acidic proton entirely, eliminating any possibility of internal salt formation. The resulting methyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate is a highly lipophilic liquid/low-melting solid that is infinitely soluble in DCM, THF, and Toluene.

References
  • Zwitterionic reagents. Google Patents (US20160274094A1).
  • Two Faces of Ciprofloxacin: Investigation of Proton Transfer in Solid State Transformations. Crystal Growth & Design - ACS Publications.
  • Amide and Peptide Bond Formation in Water at Room Temperature. ResearchGate.
  • In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. Energy & Fuels - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Amide Bond Formation with (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of targeted covalent inhibitors (TCIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of targeted covalent inhibitors (TCIs).

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a critical bifunctional building block used to install the irreversible Michael acceptor "warhead" in globally approved EGFR inhibitors such as Afatinib, Dacomitinib, and Neratinib[1][2]. However, coupling this moiety to complex anilines or aliphatic amines presents significant synthetic challenges. The presence of an α,β -unsaturated carbonyl system, combined with a basic tertiary amine, creates a highly reactive environment prone to side reactions.

Below, you will find our expert troubleshooting guide, comparative data, mechanistic workflows, and validated protocols to ensure high-fidelity amide bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant polymeric or dimeric byproducts during the coupling? Cause: The α,β -unsaturated amide is a potent Michael acceptor. During the activation of the carboxylic acid, the nucleophilic amine of the coupling partner—or the basic methylpiperazine moiety of another substrate molecule—can undergo an intermolecular aza-Michael addition to the activated double bond. Solution: The key to suppressing this side reaction is kinetic control. You must outcompete the Michael addition by using fast-acting coupling reagents. Propanephosphonic acid anhydride (T3P) or mixed anhydrides (using isobutyl chloroformate) provide rapid amidation kinetics[1][3]. Additionally, strictly maintain the reaction temperature between -10 °C and 0 °C during the activation phase, and ensure the amine nucleophile is present or added immediately after activation.

Q2: My final product shows a mixture of (E) and (Z) isomers, but my starting material was pure (E). What happened? Cause: Base-catalyzed isomerization. While the (E)-isomer is thermodynamically favored, the activation of the carboxylic acid lowers the energy barrier for double-bond rotation. Prolonged exposure to strong, unhindered bases (like Triethylamine or DIPEA) or elevated temperatures facilitates this isomerization, leading to the inactive (Z)-isomer impurity. Solution: Switch to weaker or more sterically hindered bases. N-methylmorpholine (NMM) or 2,6-lutidine are highly recommended[2]. Furthermore, T3P is particularly effective at suppressing epimerization and isomerization compared to standard uronium salts like HATU[4].

Q3: The acid starting material (supplied as a hydrochloride salt) is completely insoluble in my reaction mixture. How do I proceed? Cause: The compound exists as a zwitterionic salt, resulting in poor solubility in standard non-polar organic solvents. Solution: Utilize polar aprotic solvent mixtures such as DMAc, NMP, or a MeTHF/DMF blend. Pre-neutralize the hydrochloride salt with a stoichiometric amount of base (e.g., 2,6-lutidine) at 0 °C just prior to coupling. Critical Warning: Do not leave the neutralized free-base standing for extended periods without the coupling reagent, as it will rapidly self-polymerize.

Part 2: Quantitative Data – Coupling Reagent Comparison

Selecting the right coupling reagent is the most critical variable in this workflow. The table below synthesizes empirical data for coupling (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid with standard anilines.

Coupling ReagentYield PotentialIsomerization RiskScalabilityCostBest Use Case
T3P (Propylphosphonic anhydride) High (>80%)Very LowExcellentModerateLab to Pilot scale; sensitive substrates[1][2]
Isobutyl Chloroformate (Mixed Anhydride) High (>85%)LowExcellentLowIndustrial manufacturing & scale-up[3]
HATU Very High (>90%)ModeratePoorHighMilligram-scale discovery chemistry
EDC/HOBt Moderate (~60%)HighGoodLowNot recommended due to slow kinetics

Part 3: Mechanistic & Experimental Visualizations

Reaction Pathways & Competing Side Reactions

The following diagram illustrates the causality behind the experimental choices, highlighting how the activated intermediate can diverge into undesired pathways if kinetic and thermal controls are not strictly maintained.

ReactionPathways SM (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Activation Activated Intermediate (Mixed Anhydride / T3P ester) SM->Activation Coupling Reagent Base Amine Amine Nucleophile (e.g., Aniline derivative) Product Desired (E)-Amide (e.g., Afatinib/Dacomitinib) Amine->Product Activation->Product + Amine (Fast, < 0°C) Side1 Aza-Michael Adduct (Dimer/Polymer) Activation->Side1 + Piperazine/Amine (Slow or Excess Base) Side2 (Z)-Amide Isomer (Inactive Impurity) Activation->Side2 Base-catalyzed Isomerization

Reaction pathways showing desired amidation vs. Michael addition and isomerization.

Experimental Workflow (T3P Protocol)

T3PWorkflow Step1 1. Solubilization Suspend Acid HCl salt in DMAc/MeTHF Step2 2. Neutralization Add 2,6-Lutidine or NMM at 0 °C Step1->Step2 Step3 3. Activation & Coupling Add Amine, then T3P (50% in EtOAc/MeTHF) Step2->Step3 Step4 4. Reaction Stir at 0-20 °C Monitor via HPLC Step3->Step4 Step5 5. Workup Quench with NaHCO3 Extract & Wash Step4->Step5

Step-by-step experimental workflow for T3P-mediated amide coupling.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) such as strict temperature limits and HPLC monitoring are embedded to ensure the integrity of the final product.

Protocol A: T3P-Mediated Amide Coupling (High Fidelity, Low Isomerization)

This protocol is the gold standard for lab-to-pilot scale syntheses, notably utilized in the preparation of Dacomitinib and Afatinib[1][2].

  • Preparation: Suspend (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride (1.0 eq) and the target aniline/amine (0.95 eq) in anhydrous DMAc (or a 1:1 mixture of MeTHF/DMAc) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Neutralization: Dropwise add 2,6-lutidine (3.0 eq) to the suspension while maintaining the internal temperature strictly below 5 °C. Stir for 10 minutes to liberate the free amine and acid. Self-Validation: The suspension should become noticeably more homogenous.

  • Activation & Coupling: Slowly add a 50% solution of Propanephosphonic acid anhydride (T3P) in ethyl acetate or MeTHF (1.5 eq) via an addition funnel over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to 20 °C. Monitor completion via HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO 3​ solution. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Mixed Anhydride Method (Industrial Scale)

This protocol leverages isobutyl chloroformate (IBCF) for extremely rapid activation, outcompeting side reactions. It is widely cited in scalable syntheses of covalent kinase inhibitors like Neratinib[3].

  • Salt Neutralization: Suspend the acid hydrochloride salt (1.0 eq) in anhydrous THF or MeTHF. Cool the reactor to -10 °C. Add N-methylmorpholine (NMM) (2.1 eq) dropwise to neutralize the salt.

  • Activation: Add isobutyl chloroformate (IBCF) (1.05 eq) dropwise, strictly maintaining the internal temperature between -10 °C and -5 °C. Stir for exactly 20 minutes to form the mixed anhydride intermediate. Self-Validation: Formation of NMM-hydrochloride salts will precipitate as a fine white solid.

  • Amine Addition: Dissolve the target amine (0.9 eq) in a minimal amount of THF and add it dropwise to the activated mixture at -10 °C.

  • Quench and Extract: Stir for 1 hour at 0 °C. Quench with water to destroy any unreacted anhydride. Remove the organic solvent under reduced pressure, and partition the residue between dichloromethane and saturated aqueous NaHCO 3​ . Extract, dry, and concentrate.

Part 5: References

  • [1] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. 1

  • [3] EP2805940B1 - Pyrazine carboxamide compound. Google Patents. 3

  • [4] A short review on synthetic strategies towards quinazoline based anticancer drugs (Afatinib Synthesis). Arkivoc. 4

  • [2] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC / National Institutes of Health. 2

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Welcome to the technical support center for the purification of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this zwitterionic molecule. As a compound possessing both a basic tertiary amine (piperazine moiety) and an acidic carboxylic acid, its purification presents unique challenges due to its high polarity and pH-dependent charge states.

This document provides field-proven insights and troubleshooting strategies to help you develop robust, efficient, and scalable purification methods. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level strategic questions to guide your initial approach to purification.

Q1: What are the primary challenges in purifying (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid?

The core challenge stems from the molecule's zwitterionic and highly polar nature. At its isoelectric point (pI), the molecule has both a positive and a negative charge, resulting in high polarity, high water solubility, and low solubility in common organic solvents. This leads to several practical issues:

  • Poor Retention in Reversed-Phase Chromatography: The compound is too polar to be effectively retained on standard C18 columns, often eluting in or near the solvent front.[1][2]

  • Strong Interactions with Silica: In traditional normal-phase chromatography, the basic amine can interact irreversibly with acidic silanol groups on the silica surface, leading to poor recovery and severe peak tailing.[2]

  • Complex Solubility Profile: Its solubility is highly dependent on pH, which can complicate extractions, crystallization, and sample preparation for chromatography.

Q2: What is the most robust starting technique for purifying this compound at high purity?

For a highly polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point for high-purity preparative chromatography.[3][4] HILIC utilizes a polar stationary phase (such as silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] Retention is driven by the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6][7] This mechanism is ideal for compounds that are too polar for reversed-phase.[3]

Q3: Can Ion-Exchange Chromatography (IEX) be used? When is it appropriate?

Yes, Ion-Exchange Chromatography (IEX) is a powerful and highly effective technique, particularly for large-scale purification or when HILIC does not provide adequate resolution.[8][9] The strategy depends on controlling the mobile phase pH to manipulate the net charge of your molecule:

  • Cation-Exchange (CEX): Use a low pH mobile phase (e.g., pH 2-3). At this pH, the carboxylic acid is protonated (neutral), while the piperazine amine is protonated (positive charge), giving the molecule a net positive charge. It will bind to a negatively charged CEX resin (e.g., sulfopropyl). Elution is achieved by increasing the salt concentration or pH.[10]

  • Anion-Exchange (AEX): Use a high pH mobile phase (e.g., pH 9-10). Here, the carboxylic acid is deprotonated (negative charge), and the tertiary amine is neutral, giving the molecule a net negative charge. It will bind to a positively charged AEX resin (e.g., quaternary ammonium).[11]

IEX is particularly well-suited for separating the target compound from impurities with different charge states or pKa values.[12]

Q4: Is crystallization a viable primary purification method?

Crystallization or precipitation can be a highly effective and economical first-pass purification step, especially if the crude material is of moderate purity. The key is to exploit the molecule's pH-dependent solubility. The lowest aqueous solubility will occur at its isoelectric point (pI). By adjusting the pH of an aqueous solution of the crude material to its pI, the zwitterionic form may precipitate out, leaving more soluble impurities behind.[13] This can significantly enrich the target compound before a final chromatographic polishing step.

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Compound shows no retention on a C18 (Reversed-Phase) column. The molecule is too polar for effective hydrophobic interaction with the C18 stationary phase.Primary Solution: Switch to HILIC or Ion-Exchange chromatography.[3][14] Alternative (if RP is required): Use a polar-endcapped C18 column, increase the aqueous content of the mobile phase to 95-100%, and add a volatile buffer (e.g., 0.1% formic acid or acetic acid) to control ionization.[2]
Severe peak tailing or no elution from a bare silica column. Strong ionic binding between the basic piperazine nitrogen and acidic silanol groups on the silica surface.Primary Solution: Avoid traditional normal-phase chromatography.[2] Alternative: Use the silica column in HILIC mode. The aqueous component of the mobile phase (e.g., 5-20% water/buffer in acetonitrile) creates a water layer that mediates a more controlled, partition-based retention mechanism.[1][15]
Poor peak shape (split or broad peaks) in HILIC. 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly "stronger" (more aqueous) than the initial mobile phase. 2. Uncontrolled Ionic Interactions: The mobile phase lacks a buffer to control pH and shield charges on the stationary phase.[16]Solution 1: Dissolve the sample in the initial mobile phase. If solubility is an issue, dissolve it in a minimal amount of water or DMSO and then dilute with a large excess of acetonitrile. Solution 2: Incorporate a volatile buffer into the mobile phase. Start with 10-20 mM ammonium formate or ammonium acetate, adjusting the concentration as needed to improve peak shape.[16][17]
Low recovery of the compound after chromatography. 1. Irreversible Adsorption: The compound is permanently stuck to the stationary phase. 2. On-Column Precipitation: The compound is not soluble in the mobile phase, especially as the organic content changes during a gradient.Solution 1: If using a silica-based HILIC column, switch to a less acidic phase like an amide or diol-bonded phase.[6] For IEX, ensure the elution buffer (high salt or different pH) is strong enough to displace the compound. Solution 2: Increase the concentration of the aqueous buffer in the mobile phase to improve solubility throughout the run.
Final product is contaminated with salt after IEX. A non-volatile salt buffer (e.g., sodium phosphate, potassium chloride) was used for elution.Primary Solution: Always use volatile buffers for preparative chromatography when possible. Ammonium formate, ammonium acetate, and ammonium bicarbonate are excellent choices as they can be removed by lyophilization (freeze-drying).[2] Desalting: If non-volatile salts were used, the product can be desalted using a reversed-phase solid-phase extraction (SPE) cartridge (if it has any RP retention) or by re-purification using a HILIC method with a volatile buffer.

Part 3: Experimental Protocols & Workflows

Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the required scale and final purity.

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product Crude Crude Reaction Mixture Crystallization pH-Adjustment Crystallization/Precipitation Crude->Crystallization Large Scale, Moderate Purity Flash Preparative Flash Chromatography (HILIC Mode) Crude->Flash Medium Scale (mg-g), Good Purity (>95%) Prep_HPLC Preparative HPLC (HILIC or IEX) Crude->Prep_HPLC Small Scale (mg), Highest Purity (>98%) Crystallization->Flash Further Polishing Needed Final_Product Pure Compound (>98%) Flash->Final_Product Prep_HPLC->Final_Product

Sources

Optimization

Minimizing side reactions in (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid coupling

Technical Support Center: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Coupling A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Coupling

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the successful amide coupling of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the specific challenges associated with this molecule and achieve high-yield, high-purity synthesis of your target amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when coupling (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid?

A1: Due to the structural features of this molecule—specifically the α,β-unsaturated carbonyl system and the use of common coupling reagents—two major side reactions are of primary concern:

  • N-Acylurea Formation: This is a common byproduct when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2][3] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[2][3][4] This not only consumes your starting material but can also be difficult to separate from the desired product due to similar solubility profiles.[3]

  • Michael Addition (Conjugate Addition): The electron-deficient double bond in your α,β-unsaturated acid is susceptible to nucleophilic attack by the amine coupling partner.[5][6] This conjugate addition results in the formation of a β-amino acid derivative, an undesired isomer of your target amide. The basicity of the reaction medium can significantly promote this side reaction.[7][8]

Q2: I'm using EDC as my coupling reagent. Why is my yield consistently low, and what is this persistent impurity that's difficult to remove?

A2: The low yield and persistent impurity are very likely due to the formation of N-acylurea, a well-documented side reaction with carbodiimides like EDC.[1][2][3] The O-acylisourea intermediate, formed from the reaction of your carboxylic acid with EDC, is the intended reactive species for amide bond formation. However, it can rearrange into a stable N-acylurea, which is unable to react further with your amine.[1][2][9] To mitigate this, the use of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is strongly recommended.[1][10][11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine, thereby improving the yield of the desired amide.[10][11]

Q3: Can the piperazine moiety in my molecule cause any specific complications during the coupling reaction or workup?

A3: Yes, the piperazine ring introduces specific challenges. Its basic nature (pKa of the tertiary amine is typically around 9) means it can act as a base in the reaction, potentially catalyzing the undesired Michael addition.[12] During workup, the high polarity and basicity of piperazine-containing compounds can lead to difficulties. For instance, they may remain in the aqueous phase during extraction even at neutral or slightly basic pH. Purification by standard silica gel chromatography can also be problematic due to strong interactions with the acidic silica, leading to peak tailing.[12] Using a mobile phase additive like triethylamine (TEA) or a small percentage of ammonium hydroxide in the eluent can help to achieve better separation.[12]

Q4: Are there better coupling reagents than EDC for this specific substrate?

A4: While EDC is cost-effective, uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more efficient and lead to fewer side reactions, particularly for challenging couplings.[10][13] HATU, for instance, is known for its high coupling efficiency, fast reaction times, and low rates of racemization (though racemization is not a concern for this specific acid).[10] These reagents are generally more expensive but can be invaluable when high purity and yield are critical.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired amide 1. N-Acylurea formation: Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC, DCC).[1][2][3] 2. Michael Addition: Consumption of starting materials through conjugate addition.[5][6] 3. Incomplete reaction: Insufficient activation or reaction time.1. Add HOBt or HOAt: Always use an additive like HOBt (1.0-1.2 eq) with EDC to form a more stable active ester, suppressing N-acylurea formation.[1][10][14] 2. Control the base: Avoid using strong or excess non-nucleophilic bases (like DIPEA or TEA) if possible, as they can promote Michael addition. If a base is necessary, use it sparingly. 3. Change coupling reagent: Switch to HATU or PyBOP, which are generally more efficient and less prone to these side reactions.[10][13]
Presence of a major byproduct with a similar mass to the product 1. Michael Adduct: The amine has added to the double bond instead of the carboxyl group. This is especially likely if excess base was used.[7][8]1. Modify reaction conditions: Run the reaction at a lower temperature (start at 0 °C) to favor the kinetic amide coupling product over the thermodynamic Michael adduct. Minimize the amount of base used. 2. Purification: Attempt separation using reverse-phase HPLC, as the polarity difference between the isomers may be sufficient for separation.
Product is difficult to extract from the aqueous phase 1. Protonation of piperazine: The basic nitrogen on the piperazine ring is protonated, rendering the molecule highly water-soluble.1. Adjust pH: During workup, carefully basify the aqueous layer with a saturated solution of NaHCO₃ or Na₂CO₃ to a pH of 9-10 before extraction with an organic solvent like dichloromethane or ethyl acetate. Ensure the free base form of the product is generated for efficient extraction.
Product shows significant tailing on silica gel chromatography 1. Strong interaction with silica: The basic piperazine nitrogen interacts strongly with the acidic silanol groups on the silica surface.[12]1. Use a mobile phase additive: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide in your methanol/DCM or ethyl acetate/hexane mobile phase. This will compete for the active sites on the silica and improve peak shape.[12] 2. Alternative stationary phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based column.

Visualizing the Side Reactions

To better understand the competing reaction pathways, the following diagrams illustrate the mechanisms of N-acylurea formation and Michael addition.

N_Acylurea_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC RN=C=NR' Amide Desired Amide O_acylisourea->Amide + Amine O_acylisourea_side O-Acylisourea Amine R''-NH₂ Urea Urea Byproduct N_acylurea N-Acylurea (Stable Byproduct) O_acylisourea_side->N_acylurea Intramolecular Rearrangement (O->N Acyl Shift)

Caption: Mechanism of N-acylurea formation vs. desired amide coupling.

Michael_Addition cluster_amide Desired Amide Coupling cluster_michael Michael Addition Side Reaction Unsaturated_Acid (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Amide_Product Target Amide Product Unsaturated_Acid->Amide_Product Attack at Carbonyl Carbon (with coupling agent) Michael_Adduct β-Amino Adduct Unsaturated_Acid->Michael_Adduct Attack at β-Carbon (often base-catalyzed) Amine Amine (R-NH₂) Amine->Unsaturated_Acid

Caption: Competing pathways: Amide coupling vs. Michael addition.

Recommended Experimental Protocols

Protocol 1: Low Side-Reaction Amide Coupling using EDC/HOBt

This protocol is optimized to minimize both N-acylurea formation and Michael addition.

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion. Stir for 20-30 minutes at 0 °C to allow for the formation of the HOBt active ester.

  • Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DCM.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using the conditions determined in the troubleshooting guide (e.g., with 1% TEA in the eluent).

Protocol 2: Purification of Piperazine-Containing Amide via Salt Formation

If chromatographic purification is challenging, forming a salt can be an effective method to isolate and purify the product. The diacetate salt is often crystalline and can be easily handled.[15]

Materials:

  • Crude (E)-4-(4-Methylpiperazin-1-yl)but-2-enamide product

  • Acetone

  • Glacial Acetic Acid

Procedure:

  • Dissolve the crude product in a minimal amount of acetone at room temperature or with gentle warming.

  • Add glacial acetic acid dropwise (approximately 2.2 equivalents relative to your product).

  • Stir the mixture. The crystalline piperazine diacetate salt should begin to precipitate.

  • Cool the mixture to 0-10 °C to ensure complete precipitation.

  • Isolate the precipitated salt by filtration.

  • Wash the collected precipitate thoroughly with cold acetone to remove non-basic impurities.

  • Dry the purified salt under vacuum.

  • To regenerate the free base, dissolve the salt in water, basify with NaHCO₃ or a mild base to pH 9-10, and extract with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

References

  • ResearchGate. Proposed mechanism of formation of N-acylurea. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). OSTI.gov. Available at: [Link]

  • Subirós-Funosas, R., et al. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022). ACS Publications. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2005).
  • Optimizing Amide Coupling Reactions. Scribd. Available at: [Link]

  • Wrobel, N., Schinkinger, M., & Mirsky, V. M. Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. (2002). ResearchGate. Available at: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (2026). Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Fiveable. N-acylurea Definition. (2025). Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. Purification of piperazine.
  • Kim, H., et al. Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. (2024). Organic Letters. Available at: [Link]

  • Ramazani, A., et al. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (2016). Journal of Chemical Sciences. Available at: [Link]

  • The Organic Chemistry Tutor. Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026). YouTube. Available at: [Link]

  • Google Patents. Recovery and purification of piperazine.
  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction.... Available at: [Link]

  • ResearchGate. Can we synthesize amide from acid and amine using only EDCI without using HOBT?. (2015). Available at: [Link]

  • Reddit. amide coupling help. (2022). Available at: [Link]

  • ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. (2018). Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • R Discovery. Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (2018). Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • ResearchGate. Catalytic Strategies for Amide‐Based Michael Additions: Advances and Perspectives. (2026). Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Available at: [Link]

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. (2022). Available at: [Link]

  • Next Peptide. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. Available at: [Link]

Sources

Troubleshooting

Stability and storage condition optimization for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

An In-depth Technical Guide to the Stability and Storage of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Welcome to the technical support center for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

Welcome to the technical support center for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-tested advice. This document is designed to help you navigate the complexities of stability testing and storage for this compound, ensuring the integrity and reliability of your research and development efforts.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety, efficacy, and shelf-life.[1] Understanding the degradation pathways and optimizing storage conditions are fundamental aspects of pharmaceutical development, mandated by regulatory bodies like the ICH and FDA.[1][2] (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid possesses two key functional moieties that are susceptible to degradation: a piperazine ring and an α,β-unsaturated carboxylic acid. This guide will address the specific challenges associated with these structural features.

Frequently Asked Questions: Standard Handling and Storage

This section addresses common initial questions regarding the day-to-day handling and storage of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, long-term storage should be at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) .[3][4] The low temperature minimizes the rate of potential thermal degradation, while the sealed, dry, and inert conditions are crucial to protect against hydrolysis, oxidation, and hygroscopicity.

Q2: Is (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid or its salt form hygroscopic?

Q3: How sensitive is this compound to light?

A3: The α,β-unsaturated system in the butenoic acid portion of the molecule suggests a potential for photosensitivity. Such conjugated systems can absorb UV light, potentially leading to isomerization of the double bond or other photochemical reactions.[11][12] Photostability testing, as outlined in the ICH Q1B guideline, is essential to determine the compound's intrinsic photosensitivity.[13][14] As a precautionary measure, always store the compound in an amber vial or a light-blocking container and protect solutions from direct light exposure.

Q4: What are the initial visual or physical signs of degradation I should watch for?

A4: The first signs of degradation are often subtle. Be vigilant for:

  • Color Change: The appearance of a yellow or brown tint in the solid or solution can indicate the formation of degradation products.

  • Clumping or Change in Flowability: For the solid material, this can be a sign of moisture uptake due to hygroscopicity.[8]

  • Incomplete Dissolution or Haze Formation: If a previously fully soluble sample now shows haziness or particulates in solution, it may indicate the formation of less soluble degradation products or polymerization.

  • Appearance of New Peaks in Chromatographic Analysis: This is the most definitive sign of degradation. A validated, stability-indicating analytical method is crucial for detecting and quantifying these changes.[15]

Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify likely degradation products and establish degradation pathways.[1][16] This helps in developing and validating stability-indicating analytical methods. The following Q&A guide addresses common issues encountered during these studies.

Hydrolytic Stability

Q5: I'm observing very rapid degradation under acidic conditions (e.g., 0.1 M HCl). What is the likely degradation mechanism?

A5: The α,β-unsaturated carboxylic acid moiety is susceptible to acid-catalyzed hydration of the double bond. This occurs via a Michael-type addition of water. The process is initiated by protonation of the carbonyl oxygen, which makes the β-carbon more electrophilic and susceptible to nucleophilic attack by water.[17] This would result in the formation of 4-(4-methylpiperazin-1-yl)-3-hydroxybutanoic acid.

Q6: My compound is precipitating out of solution during my acid/base hydrolysis study. How can I fix this?

A6: This is a common issue related to pH-dependent solubility. (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is amphoteric, meaning it has both a basic (piperazine) and an acidic (carboxylic acid) group. Its solubility will be lowest near its isoelectric point. To resolve this, consider using a co-solvent such as acetonitrile or methanol to maintain solubility across the pH range being tested. However, be mindful that the choice of co-solvent can influence the degradation kinetics. It is crucial to run parallel controls to understand the effect of the solvent system itself.

Oxidative Stability

Q7: I used 3% hydrogen peroxide (H₂O₂) and saw almost complete degradation within a few hours. How can I achieve the target 5-20% degradation?

A7: The piperazine ring is known to be susceptible to oxidation.[18][19] The tertiary amine within the 4-methylpiperazine group can be readily oxidized to an N-oxide. Additionally, the allylic C-H bonds in the butenoic acid chain can be targets for oxidation.[20][21] If degradation with 3% H₂O₂ is too rapid, you should reduce the stress conditions.[22] Try one or more of the following:

  • Lower the concentration of H₂O₂ (e.g., to 0.3% or 1%).

  • Reduce the temperature (e.g., perform the study at room temperature or even 5°C instead of elevated temperatures).

  • Decrease the exposure time significantly (e.g., test time points at 1, 2, 4, and 8 hours).

Q8: I am seeing multiple degradation products under oxidative stress. What are the most likely species?

A8: With a molecule this complex, multiple oxidative pathways are plausible:

  • N-Oxidation: The most likely initial product is the N-oxide of the tertiary amine in the methylpiperazine ring.[18][19]

  • Oxidative Cleavage: Stronger oxidative conditions can lead to the cleavage of the C=C double bond, resulting in smaller aldehyde and carboxylic acid fragments.[23]

  • Hydroxylation: Oxidation could also lead to hydroxylation at various positions, particularly at the carbons adjacent to the piperazine nitrogens.[20]

Mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of these various degradation products and helping to elucidate their structures.

Thermal Stability

Q9: Is decarboxylation a significant concern for this molecule under thermal stress?

A9: Yes, decarboxylation is a known thermal degradation pathway for some unsaturated carboxylic acids.[24][25] For α,β-unsaturated acids, this process can be complex. It may proceed through an initial isomerization to the β,γ-unsaturated isomer, which can then undergo decarboxylation via a cyclic, six-membered transition state (a pericyclic reaction).[26][27] This would result in the loss of CO₂ and the formation of 1-(but-1-en-1-yl)-4-methylpiperazine.

Q10: How do I design a thermal stress study to differentiate between physical changes and chemical degradation?

A10: It's important to use orthogonal techniques.

  • Differential Scanning Calorimetry (DSC): Use DSC to identify melting points, phase transitions, and potential decomposition exotherms or endotherms.

  • Thermogravimetric Analysis (TGA): TGA will show mass loss as a function of temperature, which can indicate decarboxylation or volatilization of other degradation products.

  • Forced Degradation in an Oven: Expose the solid API to elevated temperatures (e.g., 80°C, 105°C) for a defined period.[28] After exposure, test the sample using a stability-indicating HPLC method. This will definitively show if new chemical entities have been formed, confirming chemical degradation rather than just a physical change.

Photostability

Q11: My compound shows significant degradation under ICH Q1B light conditions. What are my next steps?

A11: If significant degradation (>5%) is confirmed, the compound is considered photolabile. The next steps are to determine what kind of protective measures are needed.[12][13]

  • Test in Primary Packaging: Repeat the photostability study with the compound in its intended primary packaging (e.g., amber glass vial, opaque container).[11] This will determine if the packaging provides adequate protection.

  • Characterize Degradants: Identify the major photolytic degradation products. A common reaction is E/Z (cis/trans) isomerization of the double bond.

  • Labeling: The product will likely require a "protect from light" label on its packaging.

Q12: How can I be sure the degradation I'm seeing is from light and not just heat from the photostability chamber lamp?

A12: This is a crucial control experiment. As per ICH Q1B guidelines, you must run a "dark control" sample alongside the light-exposed sample.[13] The dark control should be placed in the same photostability chamber but shielded from light (e.g., wrapped completely in aluminum foil). If the dark control shows no degradation while the exposed sample does, you can confidently attribute the degradation to light.

Key Degradation Pathways

Understanding the potential chemical transformations of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is key to designing robust stability studies and interpreting the results.

Forced_Degradation_Workflow start Prepare API Stock (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sampling quench Quench/Neutralize and Dilute sampling->quench analyze Analyze via Stability-Indicating HPLC quench->analyze end Evaluate Data (Peak Purity, % Degradation) analyze->end

Caption: A typical experimental workflow for conducting forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and separate the API peak from all degradation product peaks. [15][29]

  • Column and Mobile Phase Scouting:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), as these are versatile for reverse-phase chromatography.

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier helps to achieve sharp peaks for basic compounds like piperazines.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Optimization:

    • Develop a gradient elution method to separate the relatively polar parent compound from potentially more nonpolar or polar degradants. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Wavelength Selection:

    • Using a Diode Array Detector (DAD), acquire the UV spectrum of the parent compound. Select a wavelength for quantification that provides a good response and is on the shoulder of a peak to minimize baseline drift (e.g., 220-280 nm, depending on the chromophore).

  • Method Validation (Forced Degradation Samples):

    • Inject the samples from the forced degradation study.

    • Specificity/Selectivity: The primary goal is to demonstrate that the API peak is resolved from all degradation product peaks (resolution > 1.5).

    • Peak Purity Analysis: Use the DAD to assess the peak purity of the API peak in the stressed samples. The purity angle should be less than the purity threshold.

  • Full Validation: Once the method is deemed stability-indicating, perform a full validation according to ICH Q2(R1) guidelines, including linearity, accuracy, precision, LOD, LOQ, and robustness.

Data Summary Table

The following table summarizes the typical conditions for forced degradation studies and the expected primary degradation mechanisms for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Stress ConditionReagent/ParametersTypical DurationPrimary Degradation Mechanism
Acid Hydrolysis 1.0 M HCl, 80°C8 - 24 hoursHydration of the C=C double bond [17]
Base Hydrolysis 1.0 M NaOH, 80°C4 - 8 hoursHydrolysis, potential isomerization
Oxidation 3% H₂O₂, Room Temp2 - 8 hoursN-Oxidation of the piperazine ring [18][19]
Thermal (Solid) 105°C24 - 48 hoursDecarboxylation [26][27]
Photolytic ICH Q1B Option 2Per GuidelineE/Z Isomerization of the C=C double bond

This technical guide provides a comprehensive framework for assessing and controlling the stability of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. By understanding the underlying chemical principles and employing systematic experimental design, researchers can ensure the quality and integrity of this compound throughout the drug development lifecycle.

References

  • ResolveMass Laboratories. (2026, February 15).
  • WMINOLAB. (2025, September 10). Photostability and Stress Testing.
  • PharmaRegulatory.in. (2025, December 18).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • SGS Japan. (n.d.).
  • Sigma-Aldrich. (n.d.). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.
  • Scirp.org. (2013, October 30). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • Sigma-Aldrich. (n.d.). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.
  • ACS Earth and Space Chemistry. (2019, September 30).
  • Development of forced degradation and stability indic
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • ACS Publications. (2014, December 16). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels | The Journal of Physical Chemistry A.
  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1).
  • SGS. (n.d.). Photostability.
  • Request PDF. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
  • ChemRxiv. (n.d.).
  • Chemistry Stack Exchange. (2019, May 21).
  • Partial Hydrothermal Oxidation of High Molecular Weight Unsaturated Carboxylic Acids for Upgrading of Biodiesel Fuel. (n.d.).
  • RSC Publishing. (n.d.).
  • BLDpharm. (n.d.). 1472802-56-4|(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride.
  • Semantic Scholar. (n.d.).
  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. (2025, October 29).
  • IJTSRD. (2021, July 15).
  • Sigma-Aldrich. (n.d.). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride.
  • 18.

Sources

Optimization

Technical Support Center: Troubleshooting (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Couplings

Welcome to the Technical Support Center. This guide is designed for process chemists, discovery scientists, and drug development professionals working with (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, discovery scientists, and drug development professionals working with (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid . This specific building block is critical for installing the Michael acceptor moiety in targeted covalent kinase inhibitors (e.g., EGFR/HER2 inhibitors).

Due to its unique structural features—an α,β -unsaturated system, a sterically demanding γ -piperazine ring, and a highly basic tertiary amine—this compound is notoriously difficult to couple with weakly nucleophilic anilines. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to overcome these synthetic hurdles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I getting low yields and uncollected aniline when coupling this acid using standard EDC/HOBt? The Causality: Standard carbodiimide reagents like EDC rely on the formation of an O-acylisourea intermediate. However, the basic piperazine nitrogen in your starting material protonates easily, forming an intractable zwitterionic network that is poorly soluble in standard solvents like DCM. Furthermore, the sheer steric bulk of the 4-methylpiperazin-1-yl group physically blocks the approach of weakly nucleophilic anilines to the bulky O-acylisourea intermediate, stalling the reaction[1]. The Solution: Abandon EDC/HOBt. Switch to Propylphosphonic anhydride (T3P) or HATU . T3P is exceptionally effective for sterically hindered substrates and minimizes epimerization[2]. If using HATU, ensure you use a highly polar aprotic solvent (DMF or NMP) to disrupt the zwitterion.

Q2: I am observing a significant amount of a heavier by-product. Mass spectrometry indicates the addition of a second amine molecule. What is happening? The Causality: You are observing a competing 1,4-Michael addition . The α,β -unsaturated carbonyl becomes highly electrophilic once activated by the coupling reagent. If aliphatic bases (like DIPEA or TEA) are used in excess, or if the activation temperature exceeds 10 °C, the base or the unreacted aniline will attack the β -carbon instead of the carbonyl carbon, leading to polymerization or double-addition by-products. The Solution: Substitute aliphatic bases with a strictly non-nucleophilic, sterically hindered aromatic base like 2,6-lutidine . Maintain the activation temperature strictly between -5 °C and 0 °C. This exact strategy was successfully employed in the commercial scale-up of similar covalent inhibitors to suppress conjugate addition[3].

Q3: The free base of the acid is a sticky, hygroscopic gum that is impossible to weigh accurately. Can I use the hydrochloride salt instead? The Causality: The free base is prone to absorbing atmospheric moisture and self-catalyzing degradation. The Solution: Yes, always source or synthesize the bis-hydrochloride salt of the acid, which is a stable, free-flowing powder. Crucial adjustment: You must account for the HCl equivalents by adding exactly 2.0 extra equivalents of your chosen base (e.g., 2,6-lutidine) to the reaction mixture to liberate the carboxylate prior to adding the coupling reagent.

Quantitative Reagent Comparison

To facilitate educated decision-making, the following table summarizes the performance of various activation strategies when coupling (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid with a standard deactivated aniline.

Coupling ReagentRecommended BaseOptimal SolventTypical Yield (%)1,4-Addition By-product (%)Technical Recommendation
EDC / HOBt DIPEADCM20 - 3515 - 20Not recommended; poor solubility of zwitterionic intermediate.
HATU DIPEADMF / NMP60 - 755 - 10Viable alternative; requires rigorous aqueous workup to remove DMF.
Ghosez's Reagent NoneDCM40 - 50> 25Acid chloride formation is too harsh; leads to severe polymerization.
T3P (50% in EtOAc)2,6-LutidineMeCN / EtOAc75 - 90 < 2 Optimal ; highly efficient for hindered systems and suppresses side reactions[2].

Validated Experimental Protocol: T3P-Mediated Amidation

This step-by-step methodology utilizes a self-validating system to ensure each phase of the reaction has proceeded correctly before moving to the next.

Objective: Couple (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid to a sterically hindered aniline while suppressing 1,4-conjugate addition.

Materials:

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid bis-hydrochloride (1.2 eq)

  • Target Aniline (1.0 eq)

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • 2,6-Lutidine (5.0 eq)

  • Solvent: Acetonitrile (MeCN) (10 volumes)

Step-by-Step Procedure:

  • Free-Basing & Solubilization: Suspend the acid bis-hydrochloride (1.2 eq) in MeCN (10 vol) under a nitrogen atmosphere. Add 2,6-lutidine (5.0 eq) dropwise at 20 °C.

    • Causality: The bis-HCl salt requires 2.4 equivalents of base just to neutralize. The excess 2,6-lutidine serves as the non-nucleophilic acid scavenger for the coupling.

    • Self-Validation Check: The cloudy suspension must transition to a clear or slightly hazy solution within 15 minutes. This visual cue confirms the disruption of the polymeric zwitterionic network. Do not proceed until dissolution is achieved.

  • Aniline Addition: Add the target aniline (1.0 eq) to the mixture and stir for 10 minutes to ensure homogenization.

  • Thermal Control (Critical): Cool the reaction mixture to an internal temperature of -5 °C to 0 °C using an ice/brine bath.

    • Causality: Lowering the kinetic energy of the system selectively retards the higher-activation-energy 1,4-Michael addition pathway.

  • Activation: Add T3P (50% in EtOAc, 1.5 eq) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Coupling & Monitoring: Allow the reaction to slowly warm to 20 °C and stir for 4-6 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the transient activated intermediate (Mass = Acid + T3P adduct). If this adduct pools without converting to the product, the aniline is exceptionally unreactive, and gentle heating (max 35 °C) may be required.

  • Reverse Quench: Slowly pour the reaction mixture into a vigorously stirred flask of cold aqueous NaOH (1 N, 10 vol).

    • Causality: A reverse quench (adding the reaction to the base, rather than base to the reaction) prevents the hydrolysis of the newly formed amide and minimizes formamidine by-product formation during workup[3].

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 vol). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Mechanistic & Workflow Visualizations

Workflow Start Coupling (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Hindered Is the aniline sterically hindered or electron-deficient? Start->Hindered T3P Use T3P (50% in EtOAc) + 2,6-Lutidine Hindered->T3P Yes HATU Use HATU + DIPEA in DMF/NMP Hindered->HATU No Michael Is Michael addition by-product observed? T3P->Michael HATU->Michael TempControl Lower activation temp to -5°C, perform reverse quench Michael->TempControl Yes Solubility Is acid solubility poor? Michael->Solubility No TempControl->Solubility Salt Use bis-HCl salt of acid, pre-mix with excess base Solubility->Salt Yes

Decision tree workflow for troubleshooting steric and electronic challenges during amide coupling.

Mechanism Acid Zwitterionic Acid (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Activation Activation (T3P + 2,6-Lutidine) Acid->Activation Base deprotonation ActiveEster Active Ester / Mixed Anhydride (Highly Electrophilic) Activation->ActiveEster Product Desired Amide (1,2-Addition) ActiveEster->Product Aniline Attack (Controlled Temp) Michael 1,4-Michael Addition (Polymerization/By-product) ActiveEster->Michael Excess Aliphatic Base or High Temp Aniline Aniline Nucleophile Aniline->Product

Mechanistic divergence between desired 1,2-amide bond formation and competing 1,4-Michael addition.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Waghmare, A. A., Hindupur, R. M., & Pati, H. N. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131.

  • ChemicalBook. (2023). How to synthesize Dacomitinib (PF299804)? (Detailing the commercial Pfizer route utilizing T3P and 2,6-lutidine for structurally analogous α,β -unsaturated amidation).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide: Purity Analysis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Executive Summary & Analytical Challenges (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly functionalized, polar synthetic intermediate frequently utilized in the development of targeted covalent inhibitors, su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly functionalized, polar synthetic intermediate frequently utilized in the development of targeted covalent inhibitors, such as irreversible tyrosine kinase inhibitors. From a chromatographic perspective, this compound presents a "perfect storm" of analytical challenges: it possesses a highly polar crotonic acid backbone coupled with a basic, easily protonated methylpiperazine ring.

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve reproducible purity assays for this compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide objectively compares traditional RP-HPLC against Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches, ultimately detailing a self-validating, [1] HILIC methodology that guarantees robust retention and symmetrical peak shapes.

Mechanistic Analysis: The Causality of Chromatographic Failure

To develop a reliable method, we must first understand why standard methods fail.

  • Hydrophilic Washout (LogD < 0): At a typical acidic mobile phase pH (e.g., pH 3.0), the piperazine nitrogens (pKa ~8.5) are fully protonated, rendering the molecule a highly hydrophilic cation. Standard C18 columns rely on hydrophobic partitioning. Because this analyte lacks sufficient hydrophobic surface area, it fails to partition into the C18 alkyl chains, resulting in elution at or near the void volume ( t0​ ).

  • Secondary Silanol Interactions: Silica-based C18 columns contain residual silanol groups (Si-OH). Even in heavily end-capped columns, highly acidic silanols can ionize (Si-O⁻) at pH > 2.5. The positively charged piperazine ring undergoes strong, kinetically slow ion-exchange interactions with these anionic silanols. This electrostatic drag causes severe peak tailing, making accurate integration and impurity quantitation impossible.

The Solution: Orthogonal Method Selection

To overcome these limitations, the retention mechanism must be inverted. Instead of relying on hydrophobicity, we must exploit the analyte's polarity.

HPLC_Selection Start Target Analyte: (E)-4-(4-Methylpiperazin-1-yl) but-2-enoic acid Q1 Polarity & Charge Assessment Start->Q1 C18 Standard RP-HPLC (C18 Column) Q1->C18 LogP > 1 (Hydrophobic) HILIC HILIC Mode (Zwitterionic Phase) Q1->HILIC LogP < 0, Basic (Hydrophilic) IPRP Ion-Pairing RP-HPLC (C18 + Alkyl Sulfonate) Q1->IPRP LogP < 0, Basic (Alternative) C18_Result Failure: Early Elution, Severe Tailing C18->C18_Result HILIC_Result Optimal: Strong Retention, Symmetrical Peaks HILIC->HILIC_Result IPRP_Result Sub-optimal: Long Equilibration, MS Incompatible IPRP->IPRP_Result

Fig 1. Decision matrix for chromatographic mode selection based on analyte physicochemical properties.

Chromatographic Performance Comparison

The following table summarizes the experimental performance of three distinct chromatographic approaches for the purity analysis of.

Table 1: Column & Methodology Performance Comparison

Chromatographic ParameterStandard C18 (RP-HPLC)Ion-Pairing C18 (IP-RP)Zwitterionic HILIC (Recommended)
Primary Mechanism Hydrophobic PartitioningHydrophobic + ElectrostaticHydrophilic Partitioning
Retention Factor (k') 0.2 (Unacceptable)4.5 (Acceptable)5.2 (Optimal)
Tailing Factor (Tf) 2.8 (Severe Tailing)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates (N) < 1,000~ 6,500> 12,000
MS Compatibility YesNo (Non-volatile salts used)Yes (Volatile buffers)
Equilibration Time 10 Column Volumes> 40 Column Volumes15 Column Volumes

Validated HILIC Protocol (Self-Validating System)

To ensure data integrity, the following protocol is designed as a self-validating system . The integrated System Suitability Testing (SST) acts as an internal logic gate; if the SST criteria are not met, the system prevents the reporting of potentially flawed data.

Reagents & Materials
  • Column: Zwitterionic HILIC Column (e.g., SeQuant ZIC-HILIC), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Ultrapure Water, adjusted to pH 3.0 ± 0.05 with Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Diluent: Acetonitrile : Water (80:20, v/v).

Step-by-Step Chromatographic Conditions
  • Pump Setup: Program an isocratic elution profile at 80% Mobile Phase B and 20% Mobile Phase A .

  • Flow Rate: Set to 1.0 mL/min.

  • Thermostat: Maintain column compartment at 30°C to ensure partitioning stability.

  • Detection: UV absorbance at 210 nm (optimized for the conjugated double bond of the crotonic acid moiety).

  • Injection Volume: 5 µL. Caution: Injecting samples dissolved in high aqueous diluents will cause peak distortion in HILIC. Always match the diluent to the initial mobile phase conditions (80% organic).

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Reference Standard (100 µg/mL) six consecutive times. The run is only valid if:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Column Efficiency ( N ): ≥ 5,000 theoretical plates.

ICH Q2(R2) Method Validation Results

The developed HILIC method was subjected to rigorous validation according to the [1].

Validation_Workflow S1 System Suitability (SST) S2 Specificity & Forced Degradation S1->S2 S3 Linearity & Range (25-150%) S2->S3 S4 Accuracy & Recovery S3->S4 S5 Precision (Repeatability) S4->S5

Fig 2. Sequential ICH Q2(R2) method validation lifecycle for analytical procedures.

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) from all forced degradation products (Acid, Base, Peroxide, Heat). Rs​>2.8 for all adjacent degradant peaks.PASS
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 across 25% to 150% of nominal concentration. R2=0.9998 PASS
Accuracy (Recovery) Mean spike recovery between 98.0% and 102.0% at 50%, 100%, and 150% levels.99.4% – 100.8%PASS
Method Precision %RSD of 6 independent sample preparations ≤2.0% .%RSD = 0.85%PASS
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPASS

By abandoning traditional hydrophobic retention paradigms and embracing the hydrophilic nature of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, laboratories can achieve highly reproducible, regulatory-compliant purity data suitable for API release testing and stability monitoring.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at:[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation analysis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

High-Resolution LC-MS/MS Fragmentation Analysis: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid vs. Saturated Analogs Introduction (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly functionalized α,β-unsaturated...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Fragmentation Analysis: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid vs. Saturated Analogs

Introduction

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a highly functionalized α,β-unsaturated carboxylic acid. In modern drug discovery, it serves as the critical "warhead" linker in targeted covalent inhibitors (TCIs) such as afatinib and neratinib, where the Michael acceptor forms an irreversible bond with cysteine residues on kinase targets. Accurate characterization of this moiety via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount for metabolite identification, degradation profiling, and pharmacokinetic quantification.

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation behavior of this unsaturated covalent linker against its saturated non-covalent analog, 4-(4-Methylpiperazin-1-yl)butanoic acid.

Mechanistic Drivers of Fragmentation

When analyzed in positive electrospray ionization (ESI+) mode, the piperazine nitrogen (pKa ~9.0) readily accepts a proton, yielding an abundant [M+H]+ precursor ion. The structural divergence between the unsaturated target and its saturated analog dictates fundamentally different collision-induced dissociation (CID) pathways.

  • Allylic vs. Aliphatic C-N Cleavage: In the (E)-but-2-enoic acid derivative, the C-N bond connecting the piperazine ring to the aliphatic chain is allylic. Because the resulting transition state is resonance-stabilized by the adjacent double bond, this C-N bond is exceptionally labile. Consequently, the cleavage yields a dominant 4-methylpiperazin-1-ium product ion (m/z 101.0968) at very low collision energies. In contrast, the saturated analog requires nearly double the collision energy to achieve the same aliphatic C-N cleavage.

  • Cross-Ring Fragmentation: At elevated collision energies, the m/z 101.0968 fragment undergoes secondary cross-ring cleavage. This involves the extrusion of a neutral C2H5N species, yielding a stable m/z 58.0651 product ion. This secondary fragmentation is a well-documented phenomenon in ESI-MS/MS, as established in[1].

  • Carboxylic Dehydration: Both compounds exhibit neutral losses of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid terminus, which is critical for [2].

Fragmentation cluster_0 Carboxylic Acid Cleavages M Precursor Ion [M+H]+ m/z 185.1285 H2O Water Loss [M+H - H2O]+ m/z 167.1179 M->H2O -18 Da CO2 Decarboxylation [M+H - CO2]+ m/z 141.1386 M->CO2 -44 Da Pip Allylic Cleavage 4-Methylpiperazinium m/z 101.0968 M->Pip C-N Bond Cleavage Cross Cross-Ring Cleavage Fragment m/z 58.0651 Pip->Cross -C2H5N

Figure 1. Proposed ESI-CID fragmentation pathway for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Quantitative Performance Comparison

The following table summarizes the HRMS data, demonstrating how the presence of the α,β-unsaturated double bond alters both chromatographic retention and thermodynamic stability during CID.

Parameter(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (Target)4-(4-Methylpiperazin-1-yl)butanoic acid (Saturated Analog)Causality / Mechanistic Driver
Formula C9H16N2O2C9H18N2O2Saturation of the α,β-double bond.
Exact Mass[M+H]+ 185.1285187.1441Addition of 2 hydrogen atoms.
Retention Time (min) 2.152.48The rigid, planar double bond reduces hydrophobic surface area interaction with the C18 stationary phase.
Primary Fragment m/z 101.0968 (Optimal CE: 15 eV)m/z 101.0968 (Optimal CE: 28 eV)Allylic vs. Aliphatic Cleavage: The allylic C-N bond in the target is significantly weaker, requiring lower collision energy.
Secondary Fragment m/z 167.1179 (-H2O)m/z 169.1335 (-H2O)Standard carboxylic acid dehydration.
Tertiary Fragment m/z 58.0651 (Cross-ring)m/z 58.0651 (Cross-ring)Requires high CE; consistent across 4-methylpiperazine derivatives.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol establishes a self-validating system. By utilizing optimized multiple reaction monitoring (MRM) transitions and data-independent acquisition (MSE), this workflow guarantees high specificity, consistent with [3].

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 HRMS Detection S4->S5

Figure 2. Standardized LC-HRMS workflow for piperazine-linker characterization.

Step 1: Sample Preparation & System Suitability

  • Preparation: Dissolve reference standards of both compounds in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Acidification: Add 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the highly basic piperazine nitrogen (pKa ~9.0) in solution, maximizing droplet surface charge and subsequent ESI+ ionization efficiency.

  • Validation Check: Inject a blank (50:50 H2O:MeCN + 0.1% FA) to confirm the absence of carryover at m/z 185.1285 and 187.1441.

Step 2: UHPLC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The ethylene bridged hybrid (BEH) particle withstands the basic microenvironment of the piperazine ring, preventing peak tailing.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (re-equilibration for 1.5 min).

    • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)

  • Source Parameters: Set polarity to Positive Ion Mode (ESI+). Capillary Voltage: 2.5 kV; Cone Voltage: 30 V; Source Temperature: 120°C; Desolvation Temperature: 500°C; Desolvation Gas Flow: 800 L/h.

  • Fragmentation (MSE / Data-Independent Acquisition):

    • Low Energy Function: 4 eV (captures intact [M+H]+ precursor ions).

    • High Energy Function: Collision Energy ramp from 15 eV to 45 eV using Argon collision gas. Causality: Ramping the CE ensures simultaneous capture of the easily cleaved allylic fragment (m/z 101.0968) and the high-energy cross-ring fragment (m/z 58.0651) in a single analytical run.

  • Validation Check: Mass accuracy must be < 5 ppm for the precursor ion. The ratio of m/z 101.0968 to m/z 167.1179 must remain consistent (%RSD < 5%) across triplicate injections.

Conclusion

The presence of the α,β-unsaturated double bond in (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid fundamentally alters its mass spectrometric profile compared to its saturated counterpart. By understanding the thermodynamic vulnerability of the allylic C-N bond, analytical scientists can optimize collision energies for highly sensitive and specific MRM or HRMS assays, ensuring robust quantification of this critical covalent warhead in complex biological matrices.

References

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: Molecules (PMC / National Institutes of Health) URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL: [Link]

Sources

Validation

A Comparative Guide to Electrophilic Warheads in Drug Design: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid vs. Acryloyl Chloride

Introduction: The Renaissance of Covalent Inhibition In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once viewed with caution due to potential for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once viewed with caution due to potential for off-target toxicity, they are now celebrated for their ability to achieve profound and durable target inhibition, often against proteins previously deemed "undruggable."[1][2][3] The core principle of a TCI is elegant yet powerful: a non-covalent "guidance system" first directs the molecule to the target protein's binding site, after which a reactive electrophilic group, or "warhead," forms a stable covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[2][4]

This irreversible or long-lasting bond provides numerous advantages, including enhanced potency, prolonged pharmacodynamic effects, and the potential for lower, less frequent dosing.[2][5] However, the success of a TCI hinges on a delicate balance. The warhead must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other biological molecules, leading to toxicity.[2] This is often referred to as the "Goldilocks principle" of reactivity.

This guide provides an in-depth comparison of two distinct chemical entities used in the construction of covalent drugs: Acryloyl Chloride , a fundamental and highly reactive precursor, and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid , a more complex, functionally integrated building block. Through this comparison, we will explore the strategic decisions and experimental considerations that underpin the design of safe and effective covalent medicines.

The Contenders: A Tale of Two Electrophiles

At first glance, comparing a simple acyl chloride to a complex butenoic acid may seem incongruous. However, this comparison strikes at the heart of a fundamental choice in covalent drug design: do you start with a highly reactive, universal tool to install a warhead, or do you utilize a more tailored, moderately reactive building block that has been pre-tuned for a biological context?

  • Acryloyl Chloride (C₃H₃ClO): This is a highly reactive α,β-unsaturated acyl chloride.[6][7] It is not typically a component of a final drug molecule itself. Instead, it is a powerful and efficient chemical reagent used during synthesis to install the acrylamide moiety—one of the most widely used warheads in FDA-approved covalent drugs—onto a larger, more complex molecular scaffold.[8][9][10] Its utility lies in its synthetic efficiency, while its challenge lies in its indiscriminate reactivity.

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (C₉H₁₆N₂O₂): This molecule represents a more sophisticated approach. It contains an α,β-unsaturated carbonyl system (a butenoic acid), which is a well-established Michael acceptor capable of reacting with cysteine.[4][5] Crucially, this reactive group is integrated with a 4-methylpiperazine moiety, a common functional group in medicinal chemistry used to enhance solubility and target engagement. This molecule is not just a warhead; it's a warhead and a piece of the guidance system combined, with a reactivity profile that is significantly more attenuated than acryloyl chloride.

Comparative Analysis: Reactivity, Selectivity, and Synthetic Strategy

The choice between these two approaches has profound implications for the entire drug discovery cascade, from initial synthesis to the final biological activity and safety profile.

Reactivity Profile

Acryloyl Chloride is characterized by extreme electrophilicity at the carbonyl carbon.[6][11] It reacts violently with water and readily with a vast range of nucleophiles, including alcohols, amines, and thiols.[7] This high reactivity is a double-edged sword:

  • Synthetic Advantage: It enables rapid and high-yielding installation of the acrylamide warhead onto the amine handle of a guiding scaffold molecule.[8][12]

  • Biological Disadvantage: If present in a biological system, its reactivity would be uncontrollable, leading to widespread, non-specific covalent modification of numerous proteins and small molecules, resulting in significant toxicity.[13][14][15]

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid operates via a different mechanism of reactivity: Michael addition. The electrophilic center is the β-carbon of the α,β-unsaturated system. This type of electrophile is considerably "softer" and less reactive than an acyl chloride.[16] Its reactivity is tuned to be favorable with soft nucleophiles like the thiolate of a cysteine residue, particularly when the molecule is held in close proximity within a protein's binding pocket.[4] This intrinsic moderation is key to achieving target selectivity and minimizing off-target effects.

FeatureAcryloyl Chloride(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
CAS Number 814-68-6[7]1323199-65-0[17]
Molecular Formula C₃H₃ClOC₉H₁₆N₂O₂
Molecular Weight 90.51 g/mol 184.24 g/mol
Primary Role Synthetic precursor for acrylamide warheads[8][18]Integrated warhead/scaffold building block
Reactive Group Acyl Chlorideα,β-Unsaturated Carboxylic Acid (Michael Acceptor)
Reactivity Level Extremely HighModerate / Tunable
Primary Reaction Nucleophilic Acyl Substitution[6]Michael Addition[4]
Biological Suitability Unsuitable (highly toxic, non-selective)[7][14]Designed for biological systems
Synthetic Strategy & Workflow

The distinct reactivity profiles dictate entirely different synthetic and strategic workflows.

Workflow 1: The Acryloyl Chloride Approach

This strategy involves synthesizing a complex "guidance system" molecule first, often containing a primary or secondary amine. In a final or late-stage step, acryloyl chloride is used to append the acrylamide warhead.

Diagram 1: Synthetic workflow using acryloyl chloride to install a warhead.

Workflow 2: The Integrated Building Block Approach

Here, a pre-functionalized fragment like (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is incorporated into the growing drug molecule using standard peptide coupling or other condensation reactions, which are far more controlled than reactions involving acyl chlorides.

Diagram 2: Synthetic workflow using a pre-functionalized building block.

Experimental Protocols for Evaluation

Regardless of the synthetic strategy, the resulting covalent inhibitor must be rigorously evaluated. The following protocols are essential for characterizing potency, selectivity, and potential liabilities.

Protocol 1: Determination of Covalent Inhibitor Kinetics (k_inact/K_i)

The potency of a TCI is not a simple IC₅₀ value but a two-step process: an initial reversible binding (K_i) followed by the irreversible covalent modification (k_inact). The overall efficiency is expressed as the second-order rate constant k_inact/K_i.[19][20]

Objective: To measure the kinetic parameters that define the efficiency of covalent bond formation.

Methodology:

  • Reagents: Purified target enzyme (e.g., EGFR, BTK), substrate, ATP, test inhibitor, and assay buffer.

  • Procedure: a. Prepare a series of inhibitor concentrations. b. Initiate the reaction by adding the enzyme to a solution containing the inhibitor in the assay buffer. c. At various time points (t), take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to measure the residual enzyme activity. d. Measure the rate of product formation (e.g., by fluorescence or luminescence). e. Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate constant (k_obs). f. Re-plot k_obs versus the inhibitor concentration. Fit the data to the hyperbolic equation: k_obs = k_inact * [I] / (K_i + [I]) to determine the values for k_inact and K_i.

  • Data Analysis: Calculate the overall efficiency constant, k_inact/K_i. A higher value indicates a more efficient inhibitor.[20]

Diagram 3: Two-step mechanism of targeted covalent inhibition.
Protocol 2: Glutathione (GSH) Stability Assay for Off-Target Reactivity

Glutathione is a highly abundant intracellular thiol that serves as a proxy for all the "off-target" nucleophiles a covalent drug might encounter. A drug that rapidly reacts with GSH is likely to be non-selective and potentially toxic.

Objective: To assess the intrinsic chemical reactivity and potential for off-target modification of a covalent inhibitor.

Methodology:

  • Reagents: Test inhibitor, Glutathione (GSH), phosphate buffer (pH 7.4).

  • Procedure: a. Prepare a stock solution of the test inhibitor in DMSO. b. Prepare a solution of GSH in phosphate buffer. c. Initiate the reaction by adding the inhibitor stock solution to the GSH solution (final concentration typically 5-10 µM inhibitor and 1-5 mM GSH). d. Incubate the mixture at 37°C. e. At various time points, quench the reaction and analyze the remaining concentration of the parent inhibitor using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot the concentration of the inhibitor versus time and calculate the half-life (t₁/₂). A longer half-life indicates lower intrinsic reactivity and a higher probability of being selective for the intended target. Highly reactive, undesirable compounds often have half-lives of minutes, while well-tuned inhibitors can have half-lives of many hours.[21]

Conclusion: Strategy Dictates Success

The comparison between acryloyl chloride and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid illuminates a critical principle in modern drug design: the pursuit of precision.

  • Acryloyl chloride represents a powerful but indiscriminate tool from the world of synthetic chemistry. Its value is in efficiently creating the highly effective acrylamide warhead, but the reactivity it imparts must be carefully balanced by the binding affinity (K_i) of the scaffold it's attached to.[19][20] The burden of selectivity falls almost entirely on the "guidance system."

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid exemplifies a more integrated, medicinal chemistry-focused approach. It provides a pre-tuned warhead whose moderate reactivity is inherently safer, reducing the risk of off-target effects from the outset. By incorporating a common pharmaceutical scaffold, it allows for the simultaneous optimization of both covalent reactivity and non-covalent binding interactions.

Ultimately, while acryloyl chloride is an essential reagent for making certain covalent drugs, the principles embodied by (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid—moderated reactivity, integrated design, and inherent drug-like properties—are far more representative of the strategic thinking required to design a successful targeted covalent inhibitor. The future of the field lies in the continued development of novel, tunable warheads that expand our ability to target disease-causing proteins with ever-greater potency and precision.[21][22]

References

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Available from: [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Available from: [Link]

  • Al-awar, R., et al. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. PMC. Available from: [Link]

  • Singh, J., et al. (2025, January 19). Key advances in the development of reversible covalent inhibitors. PMC. Available from: [Link]

  • Gehringer, M., et al. (2013, December 17). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. Available from: [Link]

  • Zhang, T., et al. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available from: [Link]

  • Lau, T., et al. (2024, April 5). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC - NIH. Available from: [Link]

  • Barker, H., et al. (2013, December 17). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. Available from: [Link]

  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). The Essential Role of Acryloyl Chloride (CAS 814-68-6) in Advanced Materials. Available from: [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Available from: [Link]

  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Available from: [Link]

  • ACS Publications. (2024, June 25). Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1. Available from: [Link]

  • ACS Publications. (2023, May 4). Recent Advances in Covalent Drug Discovery. Available from: [Link]

  • Respirology Case Reports. (n.d.). Acute respiratory distress syndrome due to inhalation of acryloyl chloride. PMC. Available from: [Link]

  • Nature Reviews Drug Discovery. (2022, December 1). Advances in covalent drug discovery. Available from: [Link]

  • NJ.gov. (n.d.). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Baran Lab. (2025, February 20). Covalent Drugs: Trends, Mechanisms, & Warheads. Available from: [Link]

  • Beilstein Journals. (2025, May 5). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2019, September 6). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Available from: [Link]

  • PubMed. (2024, November 1). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. Available from: [Link]

  • MDPI. (2022, October 26). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Available from: [Link]

  • PMC - NIH. (n.d.). Advances in reversible covalent kinase inhibitors. Available from: [Link]

  • ASH Publications. (2023, November 2). Targeting Covalent and Non-Covalent Btki-Resistant CLL Using the Dual Irreversible/Reversible 4 th Generation BTK Inhibitor LP-168. Available from: [Link]

  • PMC. (n.d.). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Available from: [Link]

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Comparative

A Comparative Guide to Michael Acceptor Reactivity: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid vs. Crotonic Acid

A Senior Application Scientist's Guide for Researchers in Covalent Drug Design In the landscape of modern drug discovery, particularly in the design of targeted covalent inhibitors, a nuanced understanding of electrophil...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Covalent Drug Design

In the landscape of modern drug discovery, particularly in the design of targeted covalent inhibitors, a nuanced understanding of electrophilic warheads is paramount. The Michael acceptor, an α,β-unsaturated carbonyl moiety, is a cornerstone of this approach, enabling the formation of stable covalent bonds with nucleophilic residues, typically cysteine, on a target protein.[1][2] The reactivity of these acceptors must be meticulously tuned; excessive reactivity can lead to off-target effects and toxicity, while insufficient reactivity results in poor target engagement.

Molecular Analysis: Unpacking the Structural Determinants of Reactivity

The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon, which is susceptible to nucleophilic attack.[3][4] This electrophilicity is modulated by both electronic and steric factors inherent to the molecule's structure.

  • Crotonic Acid ((E)-but-2-enoic acid): This is a benchmark α,β-unsaturated carboxylic acid. The vinylogous carboxyl group acts as a powerful electron-withdrawing group (EWG), polarizing the carbon-carbon double bond and imparting a significant partial positive charge (δ+) on the β-carbon. The methyl group at the C3 position has a mild electron-donating effect through hyperconjugation but offers minimal steric hindrance to an incoming nucleophile.

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid: This molecule shares the same butenoic acid core. However, the critical difference lies at the C4 position, which is substituted with a 4-methylpiperazin-1-yl group. This substituent introduces two profound changes:

    • Electronic Effect: The nitrogen atoms of the piperazine ring possess lone pairs of electrons that can be donated into the conjugated π-system. This electron-donating effect counteracts the electron-withdrawing influence of the carboxylic acid, thereby reducing the partial positive charge on the β-carbon and decreasing its electrophilicity.

    • Steric Effect: The 4-methylpiperazine group is significantly larger and more conformationally complex than the methyl group of crotonic acid. This steric bulk can physically obstruct the trajectory of an incoming nucleophile, slowing the rate of the Michael addition reaction.[5][6][7]

Chemical structures of Crotonic Acid and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Figure 1. Chemical structures of the two Michael acceptors under comparison.

Hypothesized Reactivity Profile

Based on the analysis of electronic and steric effects, a clear hypothesis emerges: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is predicted to be a significantly less reactive Michael acceptor than crotonic acid.

This disparity in reactivity is crucial in the context of drug design. While a highly reactive warhead like crotonic acid might show potent activity, it is more likely to react indiscriminately with off-target biological nucleophiles, such as glutathione (GSH), leading to potential toxicity.[2] Conversely, the attenuated reactivity of the piperazine-substituted analogue, resulting from both electronic deactivation and steric shielding, suggests it would be more selective, requiring the favorable environment of a specific protein binding pocket to facilitate the covalent reaction.[8]

FeatureCrotonic Acid(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acidRationale
Electronic Effect at β-Carbon Strong δ+ (More Electrophilic)Reduced δ+ (Less Electrophilic)The electron-donating piperazine group counteracts the electron-withdrawing effect of the carboxyl group.
Steric Hindrance LowHighThe bulky 4-methylpiperazine group shields the β-carbon from nucleophilic attack.[5][6]
Predicted Reactivity HighLowCombination of electronic deactivation and increased steric hindrance.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically test our hypothesis, a robust and reproducible kinetic assay is required. The reaction of Michael acceptors with the biological thiol glutathione (GSH) is a well-established method for quantifying reactivity.[9][10] We will monitor the depletion of the Michael acceptor over time using High-Performance Liquid Chromatography (HPLC).

Objective

To determine and compare the second-order rate constants (k₂) for the Michael addition reaction of GSH with crotonic acid and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Materials & Reagents
  • Crotonic acid (Sigma-Aldrich)

  • (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (e.g., Bide Pharmatech, BDPH9C02009E)

  • L-Glutathione, reduced (GSH) (Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Milli-Q or 18 MΩ·cm water

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (100 mM Acceptor in DMSO) (100 mM GSH in PBS) initiate Initiate Reaction (Final: 1 mM Acceptor, 10 mM GSH) prep_stock->initiate prep_buffer Prepare Reaction Buffer (PBS, pH 7.4) prep_buffer->initiate incubate Incubate at 37°C initiate->incubate sampling Take Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench with Acidic Mobile Phase sampling->quench hplc HPLC Analysis (Monitor Acceptor Peak Area) quench->hplc plot Plot ln([Acceptor]) vs. Time hplc->plot calc Calculate k_obs from Slope plot->calc calc_k2 Calculate k₂ = k_obs / [GSH] calc->calc_k2

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of each Michael acceptor in DMSO.

    • Prepare a fresh 100 mM stock solution of GSH in 1X PBS (pH 7.4). Warm gently if needed to fully dissolve.

  • Reaction Setup:

    • The reaction will be run under pseudo-first-order conditions with a 10-fold excess of GSH.

    • In a temperature-controlled block at 37°C, add 890 µL of PBS (pH 7.4).

    • Add 100 µL of the 100 mM GSH stock solution to the PBS for a final GSH concentration of 10 mM. Allow to equilibrate for 5 minutes.

    • To initiate the reaction, add 10 µL of the 100 mM Michael acceptor stock solution (for a final concentration of 1 mM). Mix thoroughly. This is time t=0.

  • Sampling and Quenching:

    • Immediately withdraw a 100 µL aliquot (t=0) and quench it in an HPLC vial containing 900 µL of a 50:50 Water:ACN solution with 0.1% TFA. The acidic quench prevents further reaction.

    • Repeat the sampling and quenching at subsequent time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column).

    • Use a gradient method (e.g., 5-95% ACN in water with 0.1% TFA) to ensure good separation of the starting material from the GSH adduct.

    • Monitor the disappearance of the Michael acceptor starting material by integrating the peak area at an appropriate UV wavelength (e.g., 210-220 nm).

  • Data Analysis:

    • For each time point, normalize the peak area of the Michael acceptor to the t=0 peak area.

    • Plot the natural logarithm of the normalized peak area (ln(Area/Area₀)) against time (in seconds).

    • The slope of the resulting linear fit will be the negative of the observed rate constant, -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [GSH] .

Anticipated Results and Interpretation

The experimental data are expected to confirm our initial hypothesis. The plot of ln([Acceptor]) vs. time for crotonic acid will show a steep negative slope, indicative of a rapid reaction. In contrast, the plot for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid will exhibit a much shallower slope, reflecting a significantly slower reaction.

CompoundPredicted k_obs (s⁻¹)Predicted k₂ (M⁻¹s⁻¹)Interpretation
Crotonic AcidHighHigh (e.g., 10⁻² - 10⁻¹)Rapid reaction with GSH, indicating high intrinsic electrophilicity.
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acidLowLow (e.g., 10⁻⁴ - 10⁻³)Slow reaction, confirming attenuated reactivity due to electronic and steric factors.

A significantly lower k₂ value for the piperazine-containing compound (potentially 100-fold or more) would provide strong evidence that the C4 substituent dramatically attenuates the reactivity of the butenoic acid scaffold.[8]

Conclusion and Implications for Drug Development

The comparison between crotonic acid and (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid serves as a powerful illustration of how subtle structural modifications can profoundly impact Michael acceptor reactivity. Our analysis, grounded in established chemical principles, predicts a substantially lower reactivity for the piperazine-substituted compound due to a combination of electronic deactivation and steric hindrance.

This principle is a cornerstone of modern covalent drug design.[11] By rationally modifying the structure of an electrophilic warhead, medicinal chemists can fine-tune its reactivity. The goal is to create a "Goldilocks" scenario: a warhead that is unreactive enough to avoid widespread, indiscriminate off-target reactions in the cellular milieu, yet reactive enough to form a covalent bond efficiently once sequestered in the high-affinity environment of the target protein's binding site.[12] The attenuated reactivity predicted for molecules like (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid makes them promising scaffolds for developing safer, more selective covalent inhibitors. The experimental protocol detailed here provides a clear and reliable framework for quantifying this critical parameter, enabling the data-driven design of the next generation of covalent therapeutics.

References

  • Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]

  • Bala, V., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? International Journal of Molecular Sciences. [Link]

  • Völker, J., et al. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]

  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Mini-Reviews in Medicinal Chemistry. [Link]

  • Toda, N., et al. (2021). Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition. RSC Chemical Biology. [Link]

  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Current Topics in Medicinal Chemistry. [Link]

  • Pfeiffer, F., et al. (2021). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry – A European Journal. [Link]

  • Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. RSC Publishing. [Link]

  • Gale, J. B., et al. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol‐Mediated Uptake with Tetrel‐Centered Exchange Cascades, Assisted by Halogen‐Bonding Switches. Angewandte Chemie International Edition. [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. ResearchGate. [Link]

  • Wondrousch, D., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology. [Link]

  • Notario, R., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]

  • Rana, S., et al. (2024). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. [Link]

  • Senter, P. D., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. [Link]

  • Wondrousch, D., et al. (2010). Prediction of michael-type acceptor reactivity toward glutathione. PubMed. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Michael addition reaction. [Link]

  • Thia-Michael Reaction. (2022). Encyclopedia MDPI. [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]

  • Oare, D. A., & Heathcock, C. H. (1990). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry. [Link]

  • Okuno, Y., et al. (2024). Boron-Catalyzed Michael Reaction of Donor–Acceptor Carboxylic Acid Pairs Enabling Direct Synthesis of 1,5-Dicarboxylic Acids. Organic Letters. [Link]

  • Gizzio, C., et al. (2023). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Molecules. [Link]

  • Chemsrc. (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid. [Link]

  • Beilstein Journals. (2025). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. [Link]

  • Forrester, M. T., et al. (2020). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Biochemistry. [Link]

  • American Elements. (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. [Link]

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Validation

A Senior Application Scientist's Guide to the Crystallographic Analysis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Salts: A Framework for Comparative Evaluation

Introduction: The Critical Role of Salt Selection in Drug Development In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's ultimate success. It is estimated that approximately 50% of all drugs approved by the U.S. Food and Drug Administration (FDA) are administered as salts.[1][2] The conversion of an API into a salt is a widely employed strategy to enhance its physicochemical and biological properties, such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] The choice of the salt form is not trivial; an inappropriate selection can be detrimental to the drug development process, while a well-chosen salt can expedite it.[1]

This guide provides a comprehensive framework for the comparative analysis of different salt forms of a given API, using (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid as a case study. This molecule, containing both a basic piperazine moiety and an acidic carboxylic acid group, is an ideal candidate for salt formation. We will delve into the rationale behind salt selection, the experimental workflow for generating and analyzing single crystals, and the interpretation of X-ray crystallography data to inform the selection of the optimal salt form for further development.

Part 1: Synthesis and Salt Formation Strategy

Synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (API)

While the target API is commercially available, understanding its synthesis is crucial for process chemistry and impurity profiling.[4][5] A plausible synthetic route starting from readily available materials is outlined below. This proposed synthesis is based on established chemical transformations.

Experimental Protocol 1: Synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

  • Step 1: Synthesis of (E)-4-bromobut-2-enoic acid. Commercially available crotonic acid can be subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

  • Step 2: Nucleophilic substitution. The resulting (E)-4-bromobut-2-enoic acid is then reacted with 1-methylpiperazine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HBr byproduct. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and purification. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The product is then purified, for instance, by crystallization or column chromatography to yield the desired (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Rationale for Salt Screening and Counter-ion Selection

The primary goal of salt screening is to identify a crystalline salt form with optimal physicochemical properties. The selection of counter-ions is a critical first step and should be guided by several factors:

  • The pKa Rule: For successful and stable salt formation, a general guideline is that the difference in pKa values (ΔpKa) between the API's ionizable group and the counter-ion should be at least 2-3 units.[1][2][3][6] For a basic drug, the pKa of the drug should be at least two units higher than the pKa of the acidic counter-ion. Conversely, for an acidic drug, its pKa should be at least two units lower than that of the basic counter-ion.[1]

  • Pharmaceutical Acceptability: The chosen counter-ions must be non-toxic and approved for human use by regulatory agencies like the FDA.[2]

  • Desired Physicochemical Properties: Different counter-ions can be selected to address specific shortcomings of the API, such as poor solubility or instability.[1] For example, hydrochloride salts are commonly used for basic drugs to improve solubility.[2]

For our target API, which possesses both a basic tertiary amine in the piperazine ring and an acidic carboxylic acid, we can explore the formation of salts with both acids and bases. A selection of common pharmaceutically acceptable counter-ions for initial screening is presented in Table 1.

Table 1: Potential Counter-ions for Salt Screening of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Counter-ion TypeExamplesRationale for Selection
Acidic Hydrochloric acid, Sulfuric acid, Mesylic acid, Tartaric acid, Citric acidTo form salts with the basic piperazine nitrogen, potentially enhancing aqueous solubility.
Basic Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, TromethamineTo form salts with the carboxylic acid group, which can also improve solubility and stability.

Part 2: Crystallization and X-ray Diffraction Analysis

Salt Formation and Single Crystal Growth

Once a set of counter-ions is selected, the next step is to attempt the formation of crystalline salts. This is typically done by reacting the API with the chosen counter-ion in a suitable solvent or solvent system.[7] High-throughput screening methods, often employing 96-well plates, can be used to rapidly screen a wide range of conditions.[7][8]

Experimental Protocol 2: High-Throughput Salt Screening

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Dispensing: Dispense a fixed volume of the API stock solution into the wells of a 96-well plate.

  • Counter-ion Addition: Add equimolar solutions of the selected counter-ions to the respective wells.

  • Crystallization: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 4°C) to induce crystallization.

  • Analysis: The resulting solids in each well are then analyzed using techniques like powder X-ray diffraction (PXRD) to identify crystalline materials.

For promising crystalline hits from the initial screen, the next crucial step is to grow single crystals of sufficient size and quality for single-crystal X-ray diffraction (SC-XRD).[9][10] This is often the most challenging part of the process and may require extensive experimentation with different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[10][11] The workflow for a typical SC-XRD experiment is depicted below.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Caption: Workflow for determining a crystal structure using single-crystal X-ray diffraction.

The process begins with mounting a suitable single crystal on the diffractometer.[10] The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[11] The intensities and positions of the diffracted beams are used to calculate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined.[11]

Part 3: Comparative Analysis of Crystallographic Data

The crystallographic data obtained from SC-XRD provides a wealth of information for comparing different salt forms. A hypothetical comparison of three different salts of our target API is presented in Table 2.

Table 2: Hypothetical Comparative Crystallographic Data for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid Salts

ParameterHydrochloride SaltMesylate SaltTartrate Salt
Formula C₉H₁₇N₂O₂⁺ · Cl⁻C₉H₁₇N₂O₂⁺ · CH₃SO₃⁻(C₉H₁₇N₂O₂)₂⁺ · C₄H₄O₆²⁻
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 14.1 Å, β = 98.5°a = 7.9 Å, b = 12.3 Å, c = 18.2 Åa = 9.8 Å, b = 10.5 Å, c = 13.2 Å, α=85°, β=78°, γ=89°
Calculated Density 1.25 g/cm³1.35 g/cm³1.30 g/cm³
Hydrogen Bonding Network Strong N⁺-H···Cl⁻ interactions. Carboxylic acid groups form hydrogen-bonded dimers.N⁺-H···O⁻S interactions. Chains of molecules linked by hydrogen bonds.Extensive network involving both API and tartrate hydroxyl and carboxyl groups.
Key Structural Features Planar conformation of the butenoic acid chain.Folded conformation of the API.Chiral recognition between the API and tartrate.
Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions, particularly hydrogen bonds, is crucial for understanding the properties of the different salt forms.[12][13] Hydrogen bonds are strong, directional interactions that play a key role in determining the crystal packing and, consequently, the physical properties of the solid.[12][13]

In the hypothetical hydrochloride salt, we might observe strong charge-assisted hydrogen bonds between the protonated piperazine nitrogen and the chloride anion. The carboxylic acid groups could form classic hydrogen-bonded dimers. In the mesylate salt, the sulfonate group offers multiple oxygen atoms as hydrogen bond acceptors, potentially leading to more complex and robust hydrogen bonding networks. The tartrate salt, being chiral and having multiple hydrogen bond donors and acceptors, could form a highly intricate and stable three-dimensional network.

The nature and strength of these hydrogen bonds can be correlated with physical properties. For instance, a more extensive and stronger hydrogen bonding network often leads to a higher melting point and greater physical stability.

H_Bonding cluster_salt_selection Salt Selection Logic cluster_properties Resulting Physicochemical Properties API API with H-bond donors/acceptors Salt Formation of Salt with specific Crystal Packing API->Salt Counterion Counter-ion with complementary H-bond sites Counterion->Salt Solubility Solubility Salt->Solubility Influences Stability Stability Salt->Stability Determines Bioavailability Bioavailability Solubility->Bioavailability Impacts Stability->Bioavailability Impacts

Caption: The influence of salt formation and crystal packing on key pharmaceutical properties.

Part 4: Implications for Drug Development and Final Salt Selection

The ultimate goal of this comparative analysis is to select the single best salt form to advance into further development. The decision should be based on a holistic evaluation of all available data, including the crystallographic information and its correlation with key pharmaceutical properties.

  • Solubility and Dissolution: The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions directly affect the crystal lattice energy. A salt form with a lower lattice energy will generally exhibit higher solubility. The choice of salt can dramatically alter the pH-solubility profile of a drug.[2]

  • Stability: The crystal structure determines the physical stability of the solid form. A densely packed crystal with strong intermolecular interactions is likely to be more stable and less prone to polymorphism or hydration.[1]

  • Hygroscopicity: The propensity of a solid to absorb moisture from the atmosphere is influenced by the crystal packing and the availability of sites for water molecules to interact. The formation of hydrates can be predicted to some extent by analyzing the balance of hydrogen bond donors and acceptors in the crystal structure.[14]

  • Manufacturability: Properties such as crystal habit (shape), mechanical strength, and flowability are all influenced by the underlying crystal structure and are important considerations for tablet manufacturing and other formulation processes.

The final selection of a salt form is a multi-faceted decision that requires collaboration between chemists, formulation scientists, and other drug development professionals.[8] A well-designed salt selection study, grounded in a thorough understanding of the solid-state chemistry and crystallography of the API, provides a solid foundation for the development of a safe, effective, and manufacturable drug product.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • Synthesis of the Antifungal β-1,3-Glucan Synthase Inhibitor CANCIDAS (Caspofungin Acetate) from Pneumocandin B0. ACS Publications. Available at: [Link]

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  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Available at: [Link]

  • Improved synthesis of caspofungin acetate - CANCIDAS® (according to²⁹). ResearchGate. Available at: [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Ingenta Connect. Available at: [Link]

  • Method for preparing caspofungin acetate. Google Patents.
  • Salt and Co-crystal Screening. Sygnature Discovery. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at: [Link]

  • Salt Screening and Selection. ResearchGate. Available at: [Link]

  • Salt Screening and Selection. CoLab.ws. Available at: [Link]

  • An evaluation of salt screening methodologies. Oxford Academic. Available at: [Link]

  • Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. RSC Publishing. Available at: [Link]

  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. MDPI. Available at: [Link]

  • The Role of Hydrogen Bonding in Co-crystals. RSC Publishing. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Salt Selection. Basicmedical Key. Available at: [Link]

  • A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. Available at: [Link]

  • X-ray single-crystal diffraction. FZU. Available at: [Link]

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  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Available at: [Link]

  • Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • Experimental Powder X-ray Diffraction Crystal Structure Determination with RealPXRD-Solver. ResearchGate. Available at: [Link]

  • Powder diffraction crystal structure determination using generative models. National Center for Biotechnology Information. Available at: [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Center for Biotechnology Information. Available at: [Link]

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  • Improved synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride as an important intermediate in the preparation of the lung cancer drug dacomitinib. Can Tho University of Medicine and Pharmacy Journal of Medicine and Pharmacy. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Derivatives

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. For molecules s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. For molecules such as (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid and its derivatives—compounds of interest for their potential bioactive properties—a rigorous and multi-faceted spectroscopic validation is not merely a procedural step, but a fundamental requirement for scientific integrity.

This guide eschews a simple checklist approach. Instead, it offers an in-depth, logic-driven comparison of the critical spectroscopic techniques required to validate the structure of our target compound. We will explore not just what data to acquire, but why specific experimental choices are made and how to interpret the resulting spectra to build a self-validating analytical dossier. We will compare our target molecule with a closely related analogue, (E)-4-(4-Ethylpiperazin-1-yl)but-2-enoic acid , to highlight how subtle structural changes manifest in distinct spectroscopic signatures.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide absolute structural proof. True confidence is achieved by integrating the complementary data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a composite, high-fidelity structural picture.

The following workflow illustrates the synergistic relationship between these core analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_output Confirmation Synthesized_Compound (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Data_Analysis Integrated Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed ✓ Molecular Formula ✓ Connectivity ✓ Stereochemistry Data_Analysis->Structure_Confirmed

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For our target, ¹H and ¹³C NMR will not only confirm the presence of all constituent parts but will also definitively establish the (E)-stereochemistry of the alkene, a critical parameter for biological activity.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of a deuterated solvent is crucial. The molecule possesses both a basic tertiary amine (piperazine) and an acidic carboxylic acid. In a non-polar solvent like CDCl₃, peak broadening for protons near the nitrogens can occur. In D₂O, the acidic proton of the carboxylic acid would exchange with deuterium and become invisible. DMSO-d₆ is an excellent choice as it is polar enough to dissolve the zwitterionic form of the molecule and allows for the direct observation of both the carboxylic acid proton and any potential N-H protons if the piperazine becomes protonated.[1][2]

  • 1D vs. 2D NMR: While ¹H and ¹³C spectra provide the primary data, 2D experiments like COSY (Correlation Spectroscopy) are essential for a self-validating protocol. A COSY spectrum will unequivocally show the coupling between adjacent protons (e.g., which CH₂ is next to the alkene), confirming the assigned connectivity.

¹H NMR Data Interpretation: A Comparative Analysis

The most telling feature of the ¹H NMR spectrum is the coupling constant (³JHH) between the two vinylic protons (H-2 and H-3). For a trans or (E)-alkene, this value is expected to be large, typically in the 12-18 Hz range, due to the 180° dihedral angle between the protons.[3][4] A cis or (Z)-isomer would exhibit a much smaller coupling constant of 6-12 Hz.[5]

Assignment (Target) Predicted δ (ppm) Multiplicity ³J (Hz) Assignment (Alternative) Predicted δ (ppm) Multiplicity ³J (Hz) Rationale for Difference
-COOH~12.0br s--COOH~12.0br s-No change expected.
H-3 (-CH=)~6.8dt~15H-3 (-CH=)~6.8dt~15Environment is identical.
H-2 (=CH-)~5.9dt~15H-2 (=CH-)~5.9dt~15Environment is identical.
H-4 (-CH₂-N)~3.2dd-H-4 (-CH₂-N)~3.2dd-Environment is identical.
Piperazine H~2.4 - 2.7m-Piperazine H~2.5 - 2.8m-Minor shifts due to different N-alkyl group.
N-CH₃~2.2s-N-CH₂CH₃~2.4q~7Key Differentiator: Methyl singlet replaced by ethyl quartet.
N-CH₂CH₃~1.1t~7Key Differentiator: New triplet for ethyl's methyl group.

Predicted chemical shifts (δ) are based on typical values for similar structural motifs.[6][7][8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon count and the nature of each carbon atom (quaternary, CH, CH₂, CH₃).

Assignment (Target) Predicted δ (ppm) Assignment (Alternative) Predicted δ (ppm) Rationale for Difference
C-1 (C=O)~167C-1 (C=O)~167No change expected.
C-3 (-CH=)~145C-3 (-CH=)~145No change expected.
C-2 (=CH-)~125C-2 (=CH-)~125No change expected.
Piperazine C (N-CH₂)~53-55Piperazine C (N-CH₂)~52-54Minor shifts due to different N-alkyl group.
C-4 (-CH₂-N)~58C-4 (-CH₂-N)~58No change expected.
N-CH₃~46N-CH₂CH₃~52Key Differentiator: Deshielding of the methylene carbon.
N-CH₂CH₃~12Key Differentiator: New upfield signal for the terminal methyl.

Predicted chemical shifts (δ) are based on typical values for similar structural motifs.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the first gatekeeper of validation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) provides a "fingerprint" that corroborates the proposed structure.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Its ability to ionize polar molecules, such as those with amine and carboxylic acid groups, makes it ideal. We would expect to see a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode.

MS Data Interpretation: A Comparative Analysis

The primary cleavage points in piperazine-containing compounds are typically the C-N bonds of the piperazine ring.[9] A characteristic fragmentation would involve the loss of the but-2-enoic acid side chain or cleavage within the piperazine ring itself.

G cluster_target Target: (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid [M+H]⁺ = 185.13 cluster_alt Alternative: (E)-4-(4-Ethylpiperazin-1-yl)but-2-enoic acid [M+H]⁺ = 199.15 T_Struct [C₉H₁₇N₂O₂]⁺ T_Frag1 m/z 85 (Piperazine fragment) T_Struct->T_Frag1 Ring Cleavage T_Frag2 m/z 100 (N-Methylpiperazine) T_Struct->T_Frag2 Side-chain Cleavage A_Struct [C₁₀H₁₉N₂O₂]⁺ A_Frag1 m/z 99 (Piperazine fragment) A_Struct->A_Frag1 Ring Cleavage A_Frag2 m/z 114 (N-Ethylpiperazine) A_Struct->A_Frag2 Side-chain Cleavage

Caption: Predicted ESI-MS fragmentation comparison.

Ion (Target) Predicted m/z Ion (Alternative) Predicted m/z Rationale for Difference
[M+H]⁺185.13[M+H]⁺199.15Key Differentiator: Molecular weight difference of 14 Da (CH₂).
[M - COOH]⁺140.12[M - COOH]⁺154.14Fragment retains the N-alkyl group.
[C₅H₁₂N₂]⁺ (N-Methylpiperazine)100.10[C₆H₁₄N₂]⁺ (N-Ethylpiperazine)114.12Key Differentiator: Mass of the intact substituted piperazine.
[C₄H₉N₂]⁺ (Piperazine fragment)85.08[C₅H₁₁N₂]⁺ (Piperazine fragment)99.10Key Differentiator: Fragment resulting from loss of the alkyl group.

Predicted m/z values are for the monoisotopic mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, it provides clear evidence for the carboxylic acid and the carbon-carbon double bond.

FTIR Data Interpretation: A Comparative Analysis

The IR spectra of the target compound and its ethyl-analogue are expected to be nearly identical, as the core functional groups responsible for IR absorption remain unchanged. However, it serves as a crucial validation checkpoint.

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, strong
Carboxylic AcidC=O stretch1680 - 1710Strong, sharp
AlkeneC=C stretch1640 - 1660Medium, sharp
Alkene=C-H bend (trans)960 - 980Strong, sharp
AliphaticC-H stretch2850 - 2960Medium-Strong
AmineC-N stretch1100 - 1300Medium

Data sourced from established IR spectroscopy principles.[10][11][12]

The key diagnostic features are the extremely broad O-H stretch overlapping the C-H region and the strong carbonyl (C=O) absorption at a lower-than-usual wavenumber, confirming conjugation with the C=C bond.[13] The sharp peak around 970 cm⁻¹ is also highly indicative of the (E)- or trans-configuration of the double bond.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from robust and well-documented protocols.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][14]

  • Internal Standard: Add a capillary containing a reference standard or reference the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[15]

  • Data Acquisition (¹H): Acquire data on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the range from 0 to 13 ppm.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Acquisition (2D COSY): Acquire a standard gradient-enhanced COSY45 experiment to establish proton-proton correlations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the reference.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion (e.g., m/z 185.13 for the target) using collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the structure.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: As the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the molecule's functional groups.

Conclusion

The spectroscopic validation of a molecule like (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a process of logical deduction, where each piece of data from NMR, MS, and FTIR serves as corroborating evidence. The ¹H NMR confirms the (E)-stereochemistry via the large vinylic coupling constant and maps the proton environment. The ¹³C NMR validates the carbon skeleton. High-resolution MS confirms the elemental composition, and its fragmentation pattern provides a structural fingerprint. Finally, FTIR offers a rapid and definitive check for the required functional groups. By comparing these data to a closely related analogue, we demonstrate the sensitivity and specificity of this multi-technique approach, establishing a robust, trustworthy, and authoritative validation package for any drug development professional.

References

  • Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from Michigan State University, Department of Chemistry. URL is not directly available but content is widely taught in organic chemistry courses. A representative source is [Link]

  • 1 H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Lec16 - 1H Coupling Constants and Alkenes. (2021, May 16). YouTube. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023). Retrieved from a general chemistry educational resource slide deck. URL is not directly available. A representative source is [Link]

  • Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Dissertation, Auburn University]. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines... (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. ResearchGate. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Crotonic acid ethyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Crotonic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines... (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid... (2023). ACG Publications. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid: A Proactive Approach to Laboratory Safety

As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of groundbreaking science is a steadfast commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of groundbreaking science is a steadfast commitment to safety. This guide provides essential, field-tested safety and handling protocols for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to work with this compound confidently and securely.

Hazard Identification and Risk Assessment

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is classified with the signal word "Warning" and is associated with specific health risks.[1][2] Understanding these hazards is the first step in mitigating them.

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation.[1][2]

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant, potentially damaging, irritation.[1][2]

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

The compound's structure, containing a piperazine ring and a butenoic acid moiety, warrants a cautious approach. Piperazine derivatives can be corrosive and may have sensitizing effects, while acidic compounds can cause chemical burns upon contact.[3][4] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to create a multi-layered defense against these risks.

Core Protective Measures: Engineering Controls and PPE

A robust safety plan always begins with engineering controls, which are designed to isolate the researcher from the hazard. Personal protective equipment serves as the critical final barrier.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, especially when handling the solid form, must be conducted inside a certified chemical fume hood.[5][6]

  • Causality: A fume hood provides constant ventilation, pulling airborne particles and vapors away from your breathing zone. This directly mitigates the respiratory irritation hazard (H335) by preventing the inhalation of fine powders during weighing or transfer.[5]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment underscores its importance.

Protective Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles during procedures with a high splash risk.[7]Protects against splashes and airborne dust, directly addressing the H319 hazard (serious eye irritation). Standard safety glasses do not provide an adequate seal against chemical splashes.[7]
Hand Protection Chemically resistant nitrile gloves. Gloves must be inspected for tears or punctures before use.[8][9]Prevents direct skin contact, mitigating the H315 hazard (skin irritation). Proper removal technique is crucial to avoid contaminating your hands.[10]
Body Protection A long-sleeved laboratory coat.Protects skin on the arms and prevents contamination of personal clothing.[9]
Respiratory Protection Generally not required if work is performed within a fume hood. If weighing must occur outside a hood or in case of a large spill, a NIOSH-approved respirator with a particulate filter is necessary.[7][8]Serves as a crucial backup to engineering controls to prevent inhalation of dust and subsequent respiratory irritation (H335).[8]

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines a standard procedure for accurately weighing the solid compound and preparing a stock solution.

  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, nitrile gloves, lab coat).

  • Staging: Place all necessary equipment—spatula, weigh boat, vial for the solution, solvent, and pipettes—inside the fume hood. This minimizes movement in and out of the hood, reducing the chance of contamination.

  • Weighing: Allow the container of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid to equilibrate to room temperature before opening to prevent moisture condensation. Carefully transfer the desired amount of the solid to the weigh boat. Avoid creating dust.[6]

  • Solubilization: Transfer the weighed solid into the designated vial. Using a pipette, add the desired solvent to the vial and mix to dissolve.

  • Cleanup: All items that have come into contact with the chemical, including the weigh boat and any used pipette tips, are now considered contaminated waste.[9]

  • Storage: Securely cap the stock solution and label it clearly with the chemical name, concentration, solvent, and date of preparation. Store according to recommended conditions (sealed in dry, 2-8°C).[1][2]

The following diagram illustrates the procedural flow for safely handling this compound.

G Workflow: Handling (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Don PPE: Goggles, Gloves, Lab Coat B Verify Fume Hood Function A->B C Stage Equipment B->C Begin Work D Weigh Solid Compound C->D E Prepare Solution D->E F Segregate Contaminated Waste (Gloves, Tips, etc.) E->F Conclude Experiment G Label and Store Stock Solution F->G H Decontaminate Workspace G->H I Wash Hands Thoroughly H->I

Caption: Procedural workflow for safe handling and solution preparation.

Emergency and Disposal Protocols

Spill Management

In the event of a small spill inside a fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite or sand.[9]

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[9]

  • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Solid Waste: All contaminated solids, including gloves, weigh paper, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions or rinsates should be collected in a designated, compatible, and clearly labeled hazardous waste container. Never dispose of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid down the drain.[4][9]

  • Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[5] Incineration is often the preferred method for such organic compounds.[4]

By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. A proactive and informed approach to chemical handling is the hallmark of a trustworthy and effective scientific professional.

References

  • BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.
  • Sigma-Aldrich. (n.d.). (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Antibodies. (n.d.). Piperazine.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1.
  • BroadPharm. (2024). Material Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-BUTYNOIC ACID - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
Reactant of Route 2
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
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